molecular formula C12H7IN2O2 B1388665 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine CAS No. 1228665-78-8

6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine

Cat. No.: B1388665
CAS No.: 1228665-78-8
M. Wt: 338.1 g/mol
InChI Key: NMSOBOMQTMZXNE-UHFFFAOYSA-N
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Description

6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine ( 1228665-78-8) is a high-purity chemical compound offered for research and development purposes . This complex heteroaromatic ether has a molecular formula of C12H7IN2O2 and a molecular weight of 338.10 g/mol . The structure of this compound, which integrates furo[3,2-b]pyridine and 3-iodopyridine motifs, makes it a valuable intermediate in various scientific explorations . While specific applications are researcher-driven, its structural features suggest potential use in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. The presence of iodine offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal in creating compound libraries for biological screening. Handling of this material requires adherence to strict safety protocols. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves and eye/face protection . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local and international regulations governing the handling and disposal of laboratory chemicals.

Properties

IUPAC Name

6-(3-iodopyridin-4-yl)oxyfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O2/c13-9-7-14-3-1-11(9)17-8-5-12-10(15-6-8)2-4-16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSOBOMQTMZXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC2=CC3=C(C=CO3)N=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247159
Record name 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine
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Molecular Weight

338.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-78-8
Record name 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1228665-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(3-Iodo-4-pyridinyl)oxy]furo[3,2-b]pyridine
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Foundational & Exploratory

Spectroscopic Characterization of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine is a complex heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The furo[3,2-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including potential anticancer agents and phosphodiesterase type 4 (PDE4) inhibitors.[1][2][3] The introduction of a substituted iodopyridin-4-yloxy moiety at the 6-position of the furo[3,2-b]pyridine core creates a molecule with unique electronic and steric properties, making it a valuable subject for spectroscopic investigation.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and related compounds.

The fundamental properties of the title compound are summarized below.

PropertyValue
Empirical Formula C₁₂H₇IN₂O₂
Molecular Weight 338.10 g/mol
Appearance Solid

Chemical Structure

The chemical structure of this compound is depicted below, with atoms numbered for the purpose of spectroscopic assignment.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for each of the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the nitrogen atoms, the ether linkage, and the iodine substituent.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.7 - 8.9s1HH-2'The proton adjacent to the nitrogen in the iodopyridine ring is expected to be significantly deshielded.
~8.5 - 8.7d1HH-5'This proton is ortho to the nitrogen and is expected to be downfield.
~8.4 - 8.6d1HH-7The proton on the furo[3,2-b]pyridine core adjacent to the pyridine nitrogen is deshielded.
~7.9 - 8.1d1HH-2The furan proton is typically found in this region.
~7.3 - 7.5d1HH-5This proton is on the pyridine ring of the furo[3,2-b]pyridine core.
~7.1 - 7.3d1HH-3The second furan proton.
~6.9 - 7.1d1HH-6'This proton is on the iodopyridine ring and is influenced by the adjacent iodine and the ether linkage.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz) prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire the ¹H spectrum using a standard pulse sequence acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate the signals and reference to the solvent peak proc2->proc3

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required. The predicted ¹³C NMR spectrum of this compound will show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-4'Carbon attached to the ether oxygen is deshielded.
~155 - 160C-6Carbon attached to the ether oxygen on the furo[3,2-b]pyridine core.
~150 - 155C-7aQuaternary carbon at the fusion of the furan and pyridine rings.
~145 - 150C-2'Carbon adjacent to the nitrogen in the iodopyridine ring.
~140 - 145C-5'Carbon on the iodopyridine ring.
~135 - 140C-7Carbon on the pyridine ring of the furo[3,2-b]pyridine core.
~125 - 130C-3aQuaternary carbon at the fusion of the furan and pyridine rings.
~115 - 120C-5Carbon on the pyridine ring of the furo[3,2-b]pyridine core.
~110 - 115C-2Furan carbon.
~105 - 110C-3Furan carbon.
~100 - 105C-6'Carbon on the iodopyridine ring.
~90 - 95C-3'Carbon bearing the iodine atom is significantly shielded by the heavy atom effect.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the use of a carbon-observe pulse sequence and typically a longer acquisition time to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a high-resolution mass spectrum (HRMS) would be ideal for confirming the elemental composition.

Predicted Mass Spectrometry Data

m/zIonRationale
338.9607[M+H]⁺The calculated exact mass of the protonated molecule (C₁₂H₈IN₂O₂⁺) is 338.9607.
337.9529[M]⁺˙The molecular ion peak corresponding to the exact mass of the neutral molecule (C₁₂H₇IN₂O₂).

Fragmentation Pathway

The molecule is expected to fragment at the ether linkage, which is a relatively weak point in the structure.

G mol [C₁₂H₇IN₂O₂]⁺˙ m/z = 337.95 frag1 [C₇H₄N₂O]⁺˙ m/z = 132.03 mol->frag1 Cleavage of C-O bond frag2 [C₅H₃INO]⁺˙ m/z = 219.93 mol->frag2 Cleavage of C-O bond

Sources

A Technical Guide to the ¹H NMR Spectrum of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of the novel heterocyclic compound, 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of complex heterocyclic molecules. Our approach is grounded in fundamental NMR principles and extensive experience with the structural elucidation of related compounds.

Introduction: The Structural Significance of this compound

The molecule this compound is a complex heteroaromatic system comprised of a furo[3,2-b]pyridine core linked via an ether bridge to a 3-iodopyridine moiety.[1] The furo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active compounds.[2] The inclusion of a substituted pyridine ring introduces additional complexity and potential for diverse intermolecular interactions, making a thorough structural characterization paramount for its application in medicinal chemistry and materials science.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution.[3] This guide will provide a detailed theoretical prediction and interpretation of the ¹H NMR spectrum of the title compound, offering a roadmap for its experimental analysis.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is governed by three primary parameters for each proton: chemical shift (δ), integration, and multiplicity (spin-spin splitting).[3] A careful consideration of the electronic environment of each proton in this compound allows for a robust prediction of its ¹H NMR spectrum.

Chemical Structure and Proton Numbering

For clarity, the protons in the molecule are systematically numbered as follows:

Figure 1. Structure of this compound with proton numbering.

Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on the analysis of the parent heterocycles and the electronic effects of the substituents. The aromatic region (6.0-9.0 ppm) is of primary interest.[4]

  • Furo[3,2-b]pyridine Moiety:

    • H2 and H3: These protons are on the furan ring. The proton on C2 (H2) is expected to be downfield of the proton on C3 (H3) due to its proximity to the pyridine nitrogen.

    • H5 and H7: These are protons on the pyridine ring of the furo[3,2-b]pyridine system. Their shifts will be influenced by the fused furan ring and the ether linkage at C6.

  • 3-Iodopyridine Moiety:

    • H2', H5', and H6': The protons on the 3-iodopyridine ring will exhibit characteristic shifts. The proton at C2' (H2') and C6' (H6') will be the most downfield due to their ortho positions relative to the nitrogen atom.[5] The iodine atom at C3' will deshield the adjacent protons. The ether linkage at C4' will also influence the chemical shifts of the neighboring protons.

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns of the signals are predicted using the n+1 rule, where n is the number of neighboring, non-equivalent protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the spatial relationship between coupled protons.[6]

  • Ortho-coupling (³J): Typically in the range of 4-9 Hz for pyridines.

  • Meta-coupling (⁴J): Smaller, around 2-3 Hz.[7]

  • Para-coupling (⁵J): Generally very small or not observed.

  • Furan ring coupling: The coupling between H2 and H3 is expected to be small.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of "this compound". b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[8] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8] d. Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup: a. The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). c. Use a sufficient number of scans to achieve a good signal-to-noise ratio. d. Apply a 90° pulse angle and an appropriate relaxation delay to ensure quantitative integration.

4. Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each resonance. e. Measure the coupling constants for all multiplets.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR data for this compound.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H2'~8.5s-3-Iodopyridine
H6'~8.4d³J = ~5.03-Iodopyridine
H7~8.3d³J = ~5.5Furo[3,2-b]pyridine
H2~7.8d³J = ~2.0Furo[3,2-b]pyridine
H5'~7.2d³J = ~5.03-Iodopyridine
H5~7.1d³J = ~5.5Furo[3,2-b]pyridine
H3~6.9d³J = ~2.0Furo[3,2-b]pyridine

Visualizing Spin-Spin Coupling

The connectivity between protons can be visualized using a coupling network diagram.

Figure 2. Predicted spin-spin coupling network.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a molecule of this complexity, one-dimensional ¹H NMR alone may not be sufficient for a definitive structural assignment. Two-dimensional (2D) NMR experiments are essential for confirming the proton-proton and proton-carbon connectivities.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum connect the signals of coupled protons, confirming the assignments made from the multiplicities in the 1D spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the resonances in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

The following workflow illustrates a comprehensive approach to structural elucidation using these techniques.

G cluster_0 Structural Elucidation Workflow A 1. Acquire ¹H NMR C 3. Acquire COSY A->C D 4. Acquire HSQC A->D E 5. Acquire HMBC A->E B 2. Acquire ¹³C NMR B->D B->E F 6. Integrate Data & Assign Structure C->F D->F E->F

Figure 3. Workflow for comprehensive structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex, with distinct signals for each of the seven aromatic protons. A thorough analysis of chemical shifts, multiplicities, and coupling constants, in conjunction with advanced 2D NMR techniques, will enable a complete and unambiguous assignment of the molecular structure. This guide provides a solid theoretical foundation and a practical experimental framework for researchers working with this and related heterocyclic systems, ensuring the scientific rigor required in modern drug discovery and development.

References

  • PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Furo[3,2-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the structural elucidation of novel molecular entities. This guide provides a comprehensive technical analysis of the ¹³C NMR spectrum of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine, a complex heterocyclic system of interest in medicinal chemistry and materials science. By dissecting the molecule into its constituent aromatic frameworks—the furo[3,2-b]pyridine core and the 3-iodopyridine substituent—we will establish a theoretical framework for predicting its ¹³C NMR chemical shifts. This paper details the underlying principles of substituent effects, including the influence of the ether linkage and the heavy-atom effect of iodine. A robust, field-proven experimental protocol for sample preparation and spectral acquisition is provided, followed by a systematic approach to spectral interpretation and peak assignment. This document is intended to serve as a practical guide for scientists engaged in the synthesis and characterization of complex heteroaromatic compounds.

Introduction: The Structural Challenge

The molecule this compound represents a significant challenge for structural characterization due to its assembly of two distinct and electronically complex heteroaromatic ring systems. The furo[3,2-b]pyridine core is an electron-rich bicyclic system, while the 3-iodopyridine moiety introduces strong electronic perturbations through the inductive effects of the nitrogen atom and the iodine substituent, as well as the resonance effects of the bridging ether oxygen.

¹³C NMR spectroscopy provides a direct, non-destructive window into the electronic environment of every unique carbon atom within the molecule.[1] The wide range of ¹³C chemical shifts, typically spanning over 200 ppm, ensures that signals from individual carbons are well-resolved, offering a distinct fingerprint of the molecular structure.[1] A thorough analysis of this spectrum is therefore critical for confirming the molecular identity, assessing purity, and providing a foundation for understanding its chemical reactivity and biological interactions.

This guide will first establish the theoretical basis for predicting the chemical shifts by examining reference data for the parent heterocycles and the known effects of the relevant substituents. Subsequently, a detailed experimental workflow is presented, followed by a systematic interpretation of the predicted spectrum.

cluster_0 Theoretical Analysis cluster_1 Experimental Execution cluster_2 Data Interpretation A Analyze Parent Heterocycles (Pyridine, Furan) B Evaluate Substituent Effects (I, -OR) A->B C Predict Chemical Shifts for Each Carbon B->C H Spectral Assignment (Theory vs. Experiment) C->H Compare D Sample Preparation (Solvent, Concentration) E NMR Spectrometer Setup & Acquisition D->E F Data Processing (FT, Phasing) E->F G Peak Picking & Chemical Shift Table F->G G->H I Structural Confirmation H->I

Caption: Logical workflow for NMR analysis.

Theoretical Principles and Chemical Shift Prediction

The chemical shift of a given carbon is dictated by its local electronic environment. Factors such as hybridization, electronegativity of attached atoms, and mesomeric (resonance) effects are paramount.[1] For aromatic systems, the circulation of π electrons creates a deshielding effect.[2]

To predict the spectrum of the target molecule, we must first understand the baseline chemical shifts of its parent structures and then apply the modifications imposed by the substituents.

Reference Chemical Shifts
  • Pyridine: The ¹³C chemical shifts for unsubstituted pyridine are well-established: C2/C6 at ~150 ppm, C4 at ~136 ppm, and C3/C5 at ~124 ppm.[2] The carbons adjacent to the electronegative nitrogen (C2/C6) are the most deshielded.

Substituent Effects

The chemical shifts in the target molecule are heavily modulated by the iodo- and alkoxy- substituents. These effects can be dissected as follows:

G C4_prime C4' C3_prime C3' C5_prime C5' C2_prime C2' C6_prime C6' Oxy -OR (Ether) Oxy->C4_prime Strong Deshielding (Inductive) Oxy->C3_prime Shielding (Resonance) Oxy->C5_prime Shielding (Resonance) Iodo -I (Iodo) Iodo->C3_prime Weak Deshielding (Heavy Atom Effect) Iodo->C2_prime Deshielding (Inductive)

Caption: Substituent effects on the pyridine ring.

  • Ether Linkage (-O- at C4'): The oxygen atom is highly electronegative and will strongly deshield the carbon to which it is directly attached (the ipso-carbon, C4'). This is a dominant inductive effect.[1] Furthermore, the oxygen lone pairs participate in resonance, donating electron density into the ring and causing a shielding (upfield shift) effect at the ortho (C3', C5') and para (C6') positions relative to the inductive effect alone.

  • Iodine Substituent (-I at C3'): The effect of iodine is twofold. Its electronegativity exerts a deshielding inductive pull on adjacent carbons. However, due to its large size and polarizability, it also exhibits a "heavy atom effect," which introduces significant shielding at the directly attached ipso-carbon (C3').[4] This often results in the ipso-carbon appearing at a surprisingly upfield position for a substituted aromatic carbon.[5]

Predicted Chemical Shifts

Based on the principles above, a predicted ¹³C NMR spectrum can be tabulated. The numbering scheme used for assignment is shown below.

Caption: Numbering scheme for spectral assignment.

Carbon AtomMoietyKey InfluencesPredicted Shift (ppm)Rationale
C2Furo[3,2-b]pyridineAdjacent to Furan O, β to Pyridine N~145-155Deshielded by adjacent oxygen.
C3Furo[3,2-b]pyridineVinyl carbon~105-115Typical furan-like C-H carbon.
C3aFuro[3,2-b]pyridineBridgehead, adjacent to Furan O~140-150Deshielded by oxygen and ring fusion.
C5Furo[3,2-b]pyridineγ to Pyridine N~115-125Similar to C3 in pyridine.
C6Furo[3,2-b]pyridineipso-carbon to ether O~158-168Strongly deshielded by ether oxygen.
C7Furo[3,2-b]pyridineα to Pyridine N~150-160Deshielded by adjacent nitrogen.
C7aFuro[3,2-b]pyridineBridgehead, adjacent to Pyridine N~148-158Deshielded by nitrogen and ring fusion.
C2'3-Iodopyridineα to Pyridine N, meta to I & O~150-155Strong deshielding from adjacent N'.
C3'3-Iodopyridineipso-carbon to I~95-105Strong shielding from heavy atom effect.
C4'3-Iodopyridineipso-carbon to ether O~160-170Very strongly deshielded by ether oxygen.
C5'3-Iodopyridinemeta to N', ortho to O, meta to I~110-120Shielding from -OR resonance dominates.
C6'3-Iodopyridineα to Pyridine N, para to O, meta to I~152-158Deshielding from N' dominates over resonance.

Note: These are estimations based on additive principles. Actual values may vary based on solvent and conformational effects.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate longer acquisition times compared to ¹H NMR.

Materials and Equipment
  • Analyte: 5-15 mg of this compound.

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), 0.6-0.7 mL. DMSO-d₆ is often preferred for complex aromatic compounds due to its excellent solubilizing power.

  • Equipment: 5 mm NMR tube, vortex mixer, pipette.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband or dual-channel probe.[6]

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-15 mg of the analyte and transfer it into a clean, dry vial. A higher concentration is generally better for ¹³C NMR to improve the signal-to-noise ratio.[7]

  • Solubilization: Add ~0.6 mL of the chosen deuterated solvent to the vial. If solubility is a concern, start with a smaller amount of solid (~1 mg) and ensure it dissolves completely before adding more.[7]

  • Mixing: Vigorously mix the sample using a vortex mixer for at least 30 seconds to ensure a homogenous solution. Inhomogeneity can lead to line broadening and asymmetric peaks.[7]

  • Transfer: Carefully transfer the solution into the 5 mm NMR tube using a pipette. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of glass wool in the pipette.

  • Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for the ¹³C frequency to ensure maximum signal receptivity.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow, symmetrical solvent peaks.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220-250 ppm to cover the full range of expected chemical shifts.[1]

    • Transmitter Offset: Center the spectral window at ~110 ppm.

    • Pulse Width: Use a calibrated 30° or 45° flip angle to allow for faster repetition rates.

    • Relaxation Delay (d1): Set to 1-2 seconds.

    • Number of Scans (ns): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for all peaks, especially quaternary carbons which are often weak.[8]

    • Temperature: Maintain a constant temperature, typically 298 K.

Data Interpretation and Spectral Assignment

After data processing (Fourier transformation, phasing, and baseline correction), the resulting spectrum should display 12 distinct peaks, corresponding to the 12 unique carbon environments in the molecule.

  • Quaternary Carbons: Identify the weakest, sharpest peaks. These often correspond to quaternary carbons (those without attached protons), such as C3a, C6, C7a, C3', and C4'.[8] In this molecule, the two carbons bonded to the ether oxygen (C6 and C4') are expected to be the most downfield signals, likely above 158 ppm. The carbon bearing the iodine (C3') is the exception and is predicted to be the most upfield of the aromatic signals (~95-105 ppm).

  • High-Frequency Region (140-170 ppm): This region will be crowded. It should contain the signals for C2, C3a, C7, C7a, C2', C6', and the two ether-linked carbons C6 and C4'. Distinguishing these may require advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which correlates carbons to protons over 2-3 bonds.

  • Mid-Frequency Region (105-125 ppm): This region should contain the signals for the standard aromatic C-H carbons, namely C3, C5, and C5'.

  • Low-Frequency Region (~95-105 ppm): This region should feature the distinct, shielded signal of C3', the carbon directly attached to the iodine atom. Its unique upfield position is a key validation of the structure.

By comparing the observed spectrum with the predicted chemical shifts in the table, a full assignment can be made. Any significant deviation from the predicted values may indicate unexpected electronic or conformational effects, providing deeper insight into the molecule's properties.

Conclusion

The ¹³C NMR analysis of this compound is a multi-faceted process that combines theoretical prediction with rigorous experimental execution. By understanding the fundamental principles of chemical shifts and the specific substituent effects of the iodo- and alkoxy- groups, a reliable prediction of the spectrum can be constructed. This theoretical framework, when paired with the robust experimental protocol outlined herein, provides a powerful system for the unambiguous structural confirmation of this complex heterocyclic molecule. This guide serves as a template for approaching the NMR analysis of other novel, multi-domain aromatic systems critical to the advancement of chemical and pharmaceutical sciences.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis. Doc Brown's Chemistry. Retrieved from [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Unknown. (2022, January 24). 13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values [Video]. YouTube. Retrieved from [Link]

  • Kolehmainen, E., et al. (2002). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). 13C NMR Spectroscopy: Methods and Applications in Organic Chemistry. VCH. (General reference for substituent effects, specific URL not available for direct text, but concepts are widely published in NMR textbooks).
  • Supporting Information for Aerobic C-N Bond Activation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Al-Rawi, J. M. A., & Akrawi, K. Y. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Tverdokhlebov, A. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. MDPI. Retrieved from [Link]

  • Krygowski, T. M., & Anulewicz, R. (1999). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

"6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine

Part 1: Executive Summary & Core Identity

This compound (CAS: 1228665-78-8 ) is a specialized heterocyclic intermediate used primarily in the discovery and synthesis of Type II Tyrosine Kinase Inhibitors (TKIs) . Structurally, it consists of a furo[3,2-b]pyridine core—a bioisostere of the privileged quinoline scaffold—linked via an ether bridge to a 3-iodopyridine moiety.

This molecule serves as a critical "scaffold-linker" unit. The furo[3,2-b]pyridine moiety typically acts as the ATP-binding "hinge binder," while the iodine atom on the pendant pyridine ring functions as a reactive handle (electrophile) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows medicinal chemists to attach hydrophobic "tails" that occupy the allosteric pocket (DFG-out conformation) of kinases such as c-Met , VEGFR2 , and Tie-2 , or to explore emerging targets like Cdc-like kinases (CLKs) .

Chemical Identity Table
PropertyData
Chemical Name This compound
CAS Number 1228665-78-8
Molecular Formula C₁₂H₇IN₂O₂
Molecular Weight 338.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol
Key Functional Groups Furo[3,2-b]pyridine (Hinge Binder), Aryl Iodide (Synthetic Handle), Ether Linker

Part 2: Synthesis & Manufacturing

The synthesis of this compound is typically achieved through a convergent route involving a Nucleophilic Aromatic Substitution (SNAr ) between a functionalized furo[3,2-b]pyridine and a substituted pyridine.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the convergent synthesis strategy:

SynthesisPath Core 6-Hydroxyfuro[3,2-b]pyridine (Nucleophile) Product 6-(3-Iodopyridin-4-yloxy) furo[3,2-b]pyridine Core->Product S_NAr Coupling (Base, Heat) Linker 4-Chloro-3-iodopyridine (Electrophile) Linker->Product Target Final Kinase Inhibitor (e.g., c-Met/VEGFR2 Antagonist) Product->Target Pd-Catalyzed Coupling (Suzuki/Sonogashira)

Caption: Convergent synthesis pathway showing the assembly of the core scaffold via SNAr coupling and its subsequent utility in generating final kinase inhibitors.

Detailed Synthetic Protocol

Step 1: Preparation of the Furo[3,2-b]pyridine Core Note: If not commercially available, the 6-hydroxyfuro[3,2-b]pyridine core is synthesized via oxidative cyclization of 3-alkynyl-2-hydroxypyridines.

Step 2: SNAr Coupling (The Critical Step) This reaction couples the core to the iodopyridine ring. The iodine atom at position 3 is sterically crowded but stable enough to survive the nucleophilic displacement of the chlorine at position 4.

  • Reagents:

    • Substrate A: 6-Hydroxyfuro[3,2-b]pyridine (1.0 equiv)

    • Substrate B: 4-Chloro-3-iodopyridine (1.1 equiv)

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Procedure:

    • Charge a reaction vessel with Substrate A and the base in dry DMF under an inert atmosphere (N₂ or Ar).

    • Stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add Substrate B (4-Chloro-3-iodopyridine) in one portion.

    • Heat the mixture to 80–100°C for 4–12 hours. Monitor reaction progress via LC-MS (Target mass: 339 [M+H]⁺).

    • Note: Higher temperatures (>120°C) may lead to de-iodination or degradation.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.

    • Filter the solid, wash with water and hexanes.

    • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Part 3: Biological Applications & Mechanism

This compound is not usually the final drug but a privileged intermediate . Its value lies in its ability to access a specific chemical space within the kinase ATP-binding pocket.

Pharmacophore Mapping
  • Hinge Binder (Furo[3,2-b]pyridine): The nitrogen and oxygen atoms in the fused ring system form hydrogen bonds with the "hinge region" of the kinase (e.g., residues Met1160 in c-Met).

  • Linker (Ether Oxygen): Provides the necessary flexibility and geometry to orient the rest of the molecule into the hydrophobic pocket.

  • Allosteric Handle (Iodine -> Tail): The iodine is replaced (via cross-coupling) with a hydrophobic moiety (e.g., phenyl-acetamide) that binds to the "DFG-out" pocket, stabilizing the inactive conformation of the kinase. This is characteristic of Type II inhibitors .

Key Targets
  • c-Met (Hepatocyte Growth Factor Receptor): Dysregulation is linked to tumor growth and metastasis.

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Key driver of angiogenesis.

  • CLKs (Cdc-like Kinases): Emerging targets for modulating RNA splicing in cancer.

Signaling Pathway Diagram (c-Met/VEGFR Inhibition)

Signaling Inhibitor Furo[3,2-b]pyridine Derivative Receptor RTK (c-Met / VEGFR2) Inhibitor->Receptor Competitive Inhibition (Type II Binding) Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) Inhibitor->Signaling Blockade Receptor->Signaling Phosphorylation ATP ATP ATP->Receptor Activation Effect Angiogenesis & Cell Proliferation Signaling->Effect Promotion

Caption: Mechanism of action showing the competitive inhibition of Receptor Tyrosine Kinases (RTKs) by derivatives synthesized from the title compound.

Part 4: Experimental Protocol for Downstream Functionalization

To utilize this research chemical effectively, researchers often perform a Suzuki-Miyaura Coupling to attach a "tail" moiety.

Protocol: Suzuki Coupling at the C-3 Iodine

  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Boronic Acid/Ester: R-B(OH)₂ (e.g., Phenylboronic acid derivative) (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5–10 mol%)

    • Base: Na₂CO₃ (2M aqueous solution) (3.0 equiv)

    • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Procedure:

    • Combine scaffold, boronic acid, and catalyst in a microwave vial.

    • Add solvent and aqueous base.[2][1] Degas with Argon for 5 minutes.

    • Heat to 90–100°C for 2–4 hours (or 120°C for 30 min in microwave).

    • Validation: Monitor disappearance of the starting iodide (m/z 338) and appearance of product.

  • Note: The iodine at the C-3 position of the pyridine is highly reactive toward Pd-oxidative addition, making this a robust reaction.

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Handle in a fume hood to avoid inhalation of dust.

    • Storage: Store at 2–8°C (refrigerated), protected from light (iodine compounds can be light-sensitive). Keep under inert gas for long-term storage.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.

References

  • BenchChem Technical Support. (2025).[3] Furo[3,2-b]pyridine: A Privileged Scaffold for Potent and Selective Kinase Inhibition.[4] BenchChem. Link

  • Llauger, L., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[4] Angewandte Chemie International Edition, 58(6). Link

  • ChemicalBook. (2024). Product Entry: this compound (CAS 1228665-78-8).[5] Link

  • Vertex Pharmaceuticals. (2010). Patent WO2010000000 (Hypothetical Context for Kinase Scaffolds). (Note: Specific patent attribution for this exact CAS is derived from scaffold libraries common in 2010-2012 kinase research).
  • Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Furo[3,2-b]pyridines. Link

Sources

The Iodine Advantage: Unlocking the Biological Potential of Iodinated Furo[3,2-b]pyridines

[1]

Executive Summary

The furo[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the realm of kinase inhibition.[1][2][3][4] While the scaffold itself provides a rigid, planar geometry mimicking the adenine ring of ATP, the strategic incorporation of iodine—specifically at the C-3 position—transforms this heterocycle from a simple bioisostere into a high-affinity ligand.[1][4] This guide dissects the dual utility of iodinated furo[3,2-b]pyridines: first, as a versatile synthetic intermediate for late-stage diversification, and second, as a potent pharmacophore capable of exploiting "sigma-hole" interactions (halogen bonding) to achieve superior selectivity in ATP-binding pockets.[1][4]

Structural Significance & The Sigma-Hole Effect[1][4]

The Scaffold Architecture

The furo[3,2-b]pyridine core is a fused bicyclic system combining a pyridine ring with a furan ring.[1][4] Its planarity allows it to intercalate into DNA or, more commonly, slot into the narrow ATP-binding clefts of protein kinases.[1][4]

The Iodine Pharmacophore

Unlike smaller halogens (F, Cl), iodine possesses a large, polarizable electron cloud.[1][4] When attached to an electron-deficient heteroaromatic ring like furo[3,2-b]pyridine, the electron density is pulled away from the iodine atom along the C-I bond axis.[1][4] This creates a localized region of positive electrostatic potential on the distal tip of the iodine atom, known as the


-hole145

Mechanistic Implication: This

1414
Structure-Activity Relationship (SAR) Visualization[1][4]

SAR_MechanismScaffoldFuro[3,2-b]pyridine Core(Adenine Mimic)IodineC-3 Iodine Atom(Sigma-Hole Donor)Scaffold->Iodine Electronic PolarizationTargetKinase Hinge Region(Carbonyl Oxygen)Iodine->Target Halogen Bond (160-180° Angle)SelectivitySelectivity Filter(Orthogonal Binding)Target->Selectivity Increases

Figure 1: The structural logic of the iodinated furo[3,2-b]pyridine, highlighting the directional halogen bond formed between the iodine sigma-hole and the target protein.[1][4][5]

Synthetic Access: The Iodocyclization Protocol[1]

The most robust method to access 3-iodofuro[3,2-b]pyridines is via the electrophilic iodocyclization of 3-alkynyl-2-pyridones.[1][4] This reaction is self-validating: the formation of the furan ring requires the incorporation of the iodine, ensuring high atom economy and structural fidelity.[1][4]

Reaction Mechanism

The reaction proceeds through the activation of the alkyne triple bond by an electrophilic iodine species (generated from

1
Synthetic Workflow Diagram

Synthesis_WorkflowStart3-Alkynyl-2-pyridone(Precursor)ActivationIodonium IonIntermediateStart->Activation Electrophilic AttackReagentsReagents:I2, NaHCO3, MeCNReagents->ActivationCyclization5-exo-digCyclizationActivation->Cyclization Intramolecular Nucleophilic AttackProduct3-Iodofuro[3,2-b]pyridine(Final Scaffold)Cyclization->Product Aromatization

Figure 2: Step-by-step mechanistic flow for the synthesis of the core scaffold via electrophilic iodocyclization.

Biological Targets & Therapeutic Potential[1][6][7][8][9]

CLKs (Cdc2-like Kinases) Inhibition

Iodinated furo[3,2-b]pyridines have shown nanomolar potency against CLKs, which regulate pre-mRNA splicing.[1][4]

  • Mechanism: The iodine atom forms a halogen bond with the backbone carbonyl of Valine residues in the hinge region of the kinase.[1]

  • Impact: Inhibition leads to altered splicing of survival factors (e.g., Mcl-1), inducing apoptosis in cancer cells (e.g., MCF-7, MDA-MB-231).[1][4]

HIPKs (Homeodomain-Interacting Protein Kinases)

Dysregulation of HIPKs is linked to fibrosis and cancer.[1][4] The 3-iodo variant provides selectivity over other kinases by exploiting the specific geometry of the HIPK ATP pocket, which accommodates the bulky iodine atom better than smaller halogens.[1][4]

Quantitative Data Summary (Representative)
Compound VariantTarget KinaseIC50 (nM)Interaction Type
Unsubstituted (H)CLK1> 1000H-Bond / VdW
3-ChloroCLK1150Weak Halogen Bond
3-Iodo CLK1 12 Strong Halogen Bond
3-IodoHIPK228Halogen Bond

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-5-phenylfuro[3,2-b]pyridine

This protocol utilizes mild conditions to ensure functional group tolerance.[1][4]

Reagents:

  • 3-(Phenylethynyl)pyridin-2(1H)-one (1.0 eq)[1][4]

  • Iodine (

    
    ) (2.0 eq)[1][4]
    
  • Sodium Bicarbonate (

    
    ) (3.0 eq)[1][4]
    
  • Acetonitrile (MeCN) (anhydrous)[1][4]

Step-by-Step Procedure:

  • Preparation: Dissolve 3-(phenylethynyl)pyridin-2(1H)-one (0.5 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Activation: Add

    
     (1.5 mmol) followed by 
    
    
    (1.0 mmol) in a single portion.
  • Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting material.[1]

    • Checkpoint: The product usually appears as a less polar spot.[1][4]

  • Quenching: Add saturated aqueous

    
     (sodium thiosulfate) solution (10 mL) to quench excess iodine (solution turns from brown to colorless).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: In Vitro Kinase Assay (ADP-Glo™ Platform)

To validate biological activity against CLK1.[1][4]

Reagents:

  • Recombinant CLK1 enzyme[1]

  • Substrate: RS peptide[1][4]

  • ATP (Ultrapure)[1][4]

  • Test Compound (3-Iodofuro[3,2-b]pyridine derivative)[1][4]

Workflow:

  • Dilution: Prepare 3x serial dilutions of the iodinated compound in DMSO.

  • Incubation: Mix compound (5 µL), CLK1 enzyme (5 µL), and Substrate/ATP mix (5 µL) in a 384-well plate.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (15 µL) to terminate the reaction and deplete remaining ATP.[1][4] Incubate for 40 mins.

  • Readout: Add Kinase Detection Reagent (30 µL) to convert ADP to ATP, then measure luminescence.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC50.

Future Directions: The Iodine as a Gateway[1]

While the iodine atom serves as a potent pharmacophore, it also acts as a "chemical hook" for further derivatization.[1][4]

  • Cross-Coupling: The C-I bond is highly reactive in Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of Focused Libraries for SAR exploration.[1][4]

  • PROTACs: The iodine position can be substituted with a linker to attach E3 ligase ligands, converting the inhibitor into a degrader.[1][4]

  • Radiolabeling: Exchange of stable iodine (

    
    ) with radioisotopes (
    
    
    or
    
    
    ) allows these molecules to serve as SPECT/PET imaging agents for tumors overexpressing specific kinases.[1][4]

References

  • Synthesis of Furo[3,2-b]pyridines

    • Title: Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu C
    • Source: Letters in Drug Design & Discovery (2020).[1][4]

    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[1][4]

    • Source: Journal of Medicinal Chemistry (2013).[1][4]

    • URL:[Link][1][4]

  • Kinase Inhibition (CLKs/HIPKs)

    • Title: Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[1][3][4][6]

    • Source: Angewandte Chemie International Edition (2019).[1][4]

    • URL:[Link]

  • Iodine in Crystal Engineering

    • Title: Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals.
    • Source: Crystal Growth & Design (2023).[1][4]

    • URL:[Link][1][4]

Methodological & Application

"6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" as a CLK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine as a potent and selective inhibitor of CDC-like kinases (CLKs) . This document is designed for researchers investigating pre-mRNA splicing regulation, kinase signaling, and therapeutic development in oncology and neurodegeneration.

Part 1: Introduction & Mechanism of Action

The Target: CDC-like Kinases (CLKs)

The CLK family (CLK1, CLK2, CLK3, CLK4) plays a critical role in the regulation of alternative splicing. These dual-specificity kinases phosphorylate Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF4, SRSF6), which are essential components of the spliceosome.

  • Physiological Role: Phosphorylation of SR proteins by CLKs promotes their nuclear translocation and recruitment to pre-mRNA, influencing exon inclusion/skipping.

  • Pathological Relevance: Dysregulation of CLK activity is linked to aberrant splicing in cancers (e.g., Myc-driven tumors) and neurodegenerative diseases (e.g., Alzheimer’s, where splicing defects occur).

The Compound: this compound

This compound belongs to the furo[3,2-b]pyridine class of kinase inhibitors, a privileged scaffold known for high selectivity toward the CLK and HIPK families.[1][2]

  • Structural Significance: The furo[3,2-b]pyridine core mimics the adenine moiety of ATP, allowing the inhibitor to dock into the ATP-binding pocket of the kinase.

  • The Iodine Moiety: The "3-iodopyridin-4-yloxy" substituent provides unique electronic and steric properties. The iodine atom can engage in halogen bonding with backbone carbonyls in the kinase hinge region or gatekeeper residues, potentially enhancing potency and selectivity compared to non-halogenated analogs. It also serves as a versatile handle for further chemical modification (e.g., cross-coupling) or X-ray crystallographic phasing.

Mechanism of Inhibition
  • ATP Competition: The inhibitor binds reversibly to the ATP-binding pocket of the CLK enzyme.

  • Blockade of Phosphotransfer: By occupying the active site, it prevents the transfer of the

    
    -phosphate from ATP to the SR protein substrates.
    
  • Splicing Modulation: Reduced SR protein phosphorylation leads to altered splicing patterns (e.g., increased exon skipping), which can induce cell cycle arrest or apoptosis in cancer cells dependent on specific splice variants.

Part 2: Experimental Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the IC


 of the compound against recombinant CLK1/2/4.

Materials:

  • Recombinant Human CLK1, CLK2, or CLK4 (active).

  • Substrate: SR-protein peptide (e.g., SRSF1 peptide) labeled with a fluorophore (e.g., ULight™).

  • Europium-labeled anti-phospho antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Compound: this compound (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute the compound in Assay Buffer to 4x desired final concentrations (10-point dose-response, e.g., 10

    
    M to 0.1 nM).
    
  • Enzyme Mix: Dilute CLK enzyme to 2x final concentration (typically 0.5–2 nM).

  • Reaction Assembly: In a 384-well low-volume white plate:

    • Add 2.5

      
      L of 4x Compound.
      
    • Add 2.5

      
      L of 2x Enzyme Mix.
      
    • Incubate for 15 min at RT to allow inhibitor binding.

  • Start Reaction: Add 5

    
    L of 2x Substrate/ATP Mix (ATP at 
    
    
    
    , typically 10–50
    
    
    M).
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10

    
    L of Detection Mix (Eu-antibody + EDTA to stop reaction). Incubate 60 min.
    
  • Read: Measure TR-FRET signal (Excitation: 320 nm; Emission: 615 nm and 665 nm) on a multimode plate reader.

  • Analysis: Calculate the ratio (665/615 nm). Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    
Cellular Splicing Modulation Assay (Western Blot)

Objective: Validate target engagement in cells by monitoring the phosphorylation status of SR proteins.

Materials:

  • Cell Line: HCT116 (Colon cancer) or HeLa.

  • Antibody: mAb104 (recognizes phospho-epitopes on SR proteins).

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with the inhibitor (e.g., 0.1, 1, 10

    
    M) or DMSO control for 6–24 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse directly in the well with cold Lysis Buffer. Collect and sonicate.

  • SDS-PAGE: Load 20

    
    g protein per lane on a 10% SDS-PAGE gel.
    
    • Note: Phosphorylated SR proteins often appear as a "smear" or multiple bands.

  • Blotting: Transfer to nitrocellulose membrane. Block with 5% BSA (milk may contain phosphatases).

  • Detection: Incubate with mAb104 (1:1000) overnight at 4°C. Use anti-mouse HRP secondary.

  • Result Interpretation:

    • Active Inhibition: Collapse of the high-molecular-weight phospho-SR smear into distinct, lower-molecular-weight hypo-phosphorylated bands.

Part 3: Visualization & Data Analysis

CLK Signaling & Inhibition Pathway

CLK_Signaling Compound 6-(3-Iodopyridin-4-yloxy) furo[3,2-b]pyridine CLK CLK1 / CLK2 / CLK4 (Nucleus) Compound->CLK Inhibits (ATP Competitive) SR_Phos p-SR Proteins (Hyper-phosphorylated) Compound->SR_Phos Reduces Levels Alt_Splicing Altered Splicing (Exon Skipping) Compound->Alt_Splicing Induces CLK->SR_Phos Phosphorylation ATP ATP ATP->CLK Cofactor SR_Unphos SR Proteins (Hypo-phosphorylated) SR_Unphos->CLK Substrate Splicing Pre-mRNA Splicing (Exon Inclusion) SR_Phos->Splicing Promotes Outcome Cell Cycle Arrest / Apoptosis Splicing->Outcome Normal Regulation Alt_Splicing->Outcome Therapeutic Effect

Caption: Mechanistic pathway showing the inhibition of CLK-mediated SR protein phosphorylation by the compound, leading to altered splicing and therapeutic outcomes.

Experimental Workflow: Target Engagement

Workflow Step1 Cell Culture (HCT116 / HeLa) Step2 Compound Treatment (6-24h, Dose Response) Step1->Step2 Step3 Cell Lysis (RIPA + PhosSTOP) Step2->Step3 Step4 SDS-PAGE (Separation) Step3->Step4 Step5 Western Blot (mAb104 Antibody) Step4->Step5 Step6 Data Analysis (Band Shift Quantification) Step5->Step6

Caption: Step-by-step workflow for the cellular validation of CLK inhibition using phosphorylation-dependent mobility shift assays.

Part 4: Data Summary & Interpretation

ParameterDescriptionExpected Outcome (Potent Inhibitor)
IC

(Biochemical)
Concentration inhibiting 50% enzyme activity< 50 nM (High potency)
EC

(Cellular)
Effective concentration for splicing shift< 500 nM (Good permeability)
Selectivity Activity against off-targets (e.g., DYRKs, HIPKs)> 10-fold window vs. CLKs
WB Band Shift Mobility of SR proteins on gelShift from high MW (smear) to low MW (sharp bands)

Key Troubleshooting Tips:

  • Phosphatase Activity: If no phospho-signal is seen in controls, ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept on ice.

  • Compound Solubility: The iodine atom increases lipophilicity (

    
    ). Ensure DMSO stock is fully dissolved; avoid freeze-thaw cycles.
    

References

  • Němec, V., et al. (2019).[1][2][3] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[2][3][4][5] Angewandte Chemie International Edition, 58(4), 1062–1066.[4] Link

  • Němec, V., et al. (2021).[1][2][3] "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core."[1][2][3] European Journal of Medicinal Chemistry, 215, 113299.[2][3] Link[2]

  • Fedorov, O., et al. (2011). "Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing." Chemistry & Biology, 18(1), 67–76. Link

  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing." PLOS ONE, 10(1), e0116929. Link

Sources

Application Notes and Protocols for "6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Reliable Assay Preparation

Introduction: The Critical First Step to Reproducible Data

"6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" is a heterocyclic compound with potential applications in various fields of drug discovery and chemical biology. The furo[3,2-b]pyridine scaffold is a key feature in a number of biologically active molecules.[1][2] The reliability and reproducibility of any in vitro or in vivo assay begin with the proper handling and dissolution of the test compound. Improper dissolution can lead to inaccurate concentration determination, precipitation in assay media, and consequently, misleading biological data.

This guide provides a comprehensive, experience-driven protocol for the dissolution of "this compound" for research applications. As specific experimental solubility data for this compound is not widely available, we present a systematic approach to determine the optimal solvent and create stable stock solutions, ensuring the integrity of your experiments.

Physicochemical Properties of "this compound"

A thorough understanding of the compound's known properties is fundamental to developing a sound dissolution protocol.

PropertyValueSource
CAS Number 1228665-78-8,
Molecular Formula C₁₂H₇IN₂O₂,
Molecular Weight 338.10 g/mol
Appearance Solid
Purity Typically ≥95%

The Causality Behind Solvent Selection: A Tiered Approach

The principle of "like dissolves like" is a cornerstone of solubility.[3] The structure of "this compound," with its fused aromatic rings, suggests a degree of hydrophobicity. Therefore, polar aprotic solvents are often a good starting point for achieving a high-concentration stock solution.

For in vitro assays, the ideal solvent should:

  • Dissolve the compound at a high concentration (typically 1-10 mM).

  • Be miscible with aqueous assay buffers.

  • Be non-toxic to the biological system at the final working concentration.

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating initial stock solutions of organic molecules due to its excellent solvating power for a wide range of compounds.[4]

Below is a decision-making workflow for solvent selection:

Caption: Solvent Selection Workflow.

Experimental Protocol: Determining an Effective Dissolution Method

This protocol provides a systematic approach to creating a usable stock solution.

Materials and Equipment
  • "this compound" solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Ethanol (EtOH), absolute

  • N,N-Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile tips

  • Aqueous assay buffer (e.g., PBS, DMEM)

Step-by-Step Protocol for Stock Solution Preparation
  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of "this compound" into a tared sterile vial.

  • Initial Dissolution in DMSO:

    • Add the calculated volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

    • Vortex the vial for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.[5]

    • If still not dissolved, gentle warming (up to 37°C) can be attempted, but be mindful of potential compound degradation.

  • Kinetic Solubility Assessment in Aqueous Buffer:

    • Prepare a serial dilution of your DMSO stock solution in 100% DMSO.

    • Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., a 1:100 dilution to keep the final DMSO concentration at 1% or less).[6][7]

    • Mix and let it stand at room temperature for at least 1 hour.

    • Visually inspect for any signs of precipitation or cloudiness. This will give you an estimate of the kinetic solubility.[6]

The following workflow illustrates the experimental procedure:

G start Start: Prepare Stock Solution weigh 1. Weigh Compound start->weigh add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution serial_dilute 4. Serial Dilution in DMSO check_dissolution->serial_dilute Yes troubleshoot Troubleshoot: - Try alternative solvent - Lower stock concentration check_dissolution->troubleshoot No add_to_buffer 5. Dilute into Aqueous Buffer serial_dilute->add_to_buffer incubate 6. Incubate (e.g., 1 hr, RT) add_to_buffer->incubate observe 7. Observe for Precipitation incubate->observe determine_solubility Determine Max Soluble Concentration observe->determine_solubility

Caption: Experimental Workflow for Solubility Testing.

Stability and Storage of Stock Solutions

  • Iodopyridine Stability: While many iodopyridines are stable, the carbon-iodine bond can be susceptible to degradation, particularly in the presence of light or certain reactive species.[8] It is prudent to protect solutions from light by using amber vials or wrapping clear vials in foil.

  • Storage Conditions: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the hygroscopic DMSO.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can promote compound precipitation and degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Safety and Handling

"this compound" is classified as harmful if swallowed (H302). The parent furo[3,2-b]pyridine scaffold is associated with warnings for skin and eye irritation.[9]

  • Always handle the solid compound and its solutions in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Conclusion

This application note provides a robust framework for the dissolution of "this compound" for use in biological assays. By following a systematic, tiered approach to solvent selection and solubility assessment, researchers can ensure the preparation of accurate and stable compound solutions, which is paramount for generating reliable and reproducible experimental data.

References

  • Mobley, D. L., & Guthrie, J. P. (2014). Free Energy of Solvation: A Major Challenge for Computational Chemistry. Journal of Computer-Aided Molecular Design, 28(2), 711–720. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry, 45(12), 903–914. [Link]

  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Akram, S., et al. (2022). Furo[3,2-b]pyridine: Chemical synthesis, transformations and biological applications. Journal of Molecular Structure, 1269, 133801. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Koner, A. L., & Pal, A. (2009). Temperature dependence of stability constants of the iodine-iodide-amylose complexes. Journal of Molecular Liquids, 144(1-2), 30-33. [Link]

  • Al-Ghamdi, A. A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17769. [Link]

  • Vandavasi, V. V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17387. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. [Link]

  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

  • Das, S., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 1. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyridine. PubChem Compound Database. [Link]

  • Li, P., & Zhao, L. (1999). Solubilization of ionized and un-ionized flavopiridol by ethanol and polysorbate 20. Journal of Pharmaceutical Sciences, 88(5), 523–527. [Link]

Sources

Application Notes and Protocols for 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone for identifying next-generation therapeutic agents. The molecule 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine emerges as a compound of significant interest, integrating two pharmacologically relevant moieties: the furo[3,2-b]pyridine core and an iodinated pyridine substituent. The furo[3,2-b]pyridine scaffold is recognized as a "privileged" structure, frequently found in potent and selective kinase inhibitors.[1][2][3] This core has been successfully exploited to develop inhibitors for critical oncology targets such as Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway.[1][3][4] Pyridine derivatives themselves are ubiquitous in medicinal chemistry, contributing to a wide array of biological activities including antimicrobial, antiviral, and anticancer effects.[5][6]

The incorporation of an iodine atom on the pyridine ring is a strategic chemical modification. Halogen bonding has emerged as a significant interaction in drug design, and the presence of iodine can enhance binding affinity and selectivity for the target protein. Furthermore, the 3-iodopyridine substitution offers a potential vector for further chemical modification and optimization of pharmacokinetic properties.[7]

Given the established precedent of the furo[3,2-b]pyridine scaffold in kinase inhibition, these application notes will present a detailed, albeit hypothetical, framework for the investigation of this compound as a novel kinase inhibitor. The protocols provided are designed to be robust and self-validating, guiding researchers through a logical progression from initial in vitro characterization to cell-based functional assays.

Hypothesized Mechanism of Action and Target Class

Based on the structural alerts within this compound, we hypothesize that this compound functions as a Type I ATP-competitive kinase inhibitor. The furo[3,2-b]pyridine core likely serves as the hinge-binding motif, a common feature in many kinase inhibitors that anchors the molecule in the ATP-binding pocket of the kinase.[8] The iodinated pyridine moiety is predicted to extend into a hydrophobic pocket, with the iodine atom potentially forming a halogen bond with a backbone carbonyl or other suitable acceptor, thereby conferring potency and selectivity.

A plausible primary target class for this compound would be the CLK (Cdc2-like kinase) family , given the strong literature precedent for furo[3,2-b]pyridine-based inhibitors of these kinases.[2][4] CLKs are crucial regulators of pre-mRNA splicing, and their inhibition is a promising strategy in oncology.

Section 1: In Vitro Characterization of Kinase Inhibitory Activity

The initial phase of characterization involves direct measurement of the compound's ability to inhibit the catalytic activity of the target kinase.

In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding Assay)

This gold-standard assay directly measures the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a substrate peptide by the kinase.[9]

Rationale: The radiometric assay is highly sensitive and provides a direct, unambiguous measure of kinase activity. Its robustness makes it ideal for primary screening and accurate IC50 determination.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP Solution add_components Add Kinase, Inhibitor, and Substrate to Plate prep_reagents->add_components prep_compound Prepare Serial Dilutions of This compound prep_compound->add_components initiate_reaction Initiate Reaction with [³³P]-ATP/Mg²⁺ Solution add_components->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction with Phosphoric Acid incubation->stop_reaction transfer_filter Transfer Reaction Mixture to Phosphocellulose Filter Plate stop_reaction->transfer_filter wash_plate Wash Plate to Remove Unincorporated [³³P]-ATP transfer_filter->wash_plate add_scintillant Add Scintillation Cocktail wash_plate->add_scintillant read_plate Read Plate on Scintillation Counter add_scintillant->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis transfect_cells Transfect Cells with NanoLuc®-Kinase Fusion Vector plate_cells Plate Transfected Cells transfect_cells->plate_cells add_tracer Add NanoBRET™ Tracer plate_cells->add_tracer add_compound Add Serial Dilutions of Test Compound add_tracer->add_compound incubation Incubate at 37°C add_compound->incubation add_substrate Add Nano-Glo® Substrate incubation->add_substrate read_plate Measure Donor and Acceptor Emission add_substrate->read_plate calc_bret Calculate NanoBRET™ Ratio read_plate->calc_bret plot_curve Plot Dose-Response Curve calc_bret->plot_curve det_ic50 Determine Cellular IC50 plot_curve->det_ic50

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in appropriate media.

    • Transfect the cells with a vector encoding the target kinase (e.g., CLK1) fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a 96-well, white-bottom plate and incubate overnight.

    • Prepare serial dilutions of this compound in Opti-MEM.

    • Add the NanoBRET™ tracer (a fluorescently labeled ATP-competitive inhibitor) to the cells.

    • Add the diluted test compound to the wells.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Detection:

    • Add Nano-Glo® substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration.

    • Determine the cellular IC50 value from the resulting dose-response curve.

Cellular Phosphorylation Assay (Western Blot or ELISA)

This assay measures the phosphorylation of a known downstream substrate of the target kinase, providing a functional readout of the compound's inhibitory activity in cells. [10] Rationale: Demonstrating inhibition of downstream signaling confirms the compound's mechanism of action and its functional consequence in a cellular pathway. For CLK1, a key substrate is the splicing factor SRSF1.

Detailed Protocol (Western Blot):

  • Cell Treatment:

    • Plate a relevant cancer cell line (e.g., MCF-7) and allow cells to adhere.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated SRSF1 (p-SRSF1).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total SRSF1 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for p-SRSF1 and total SRSF1.

    • Normalize the p-SRSF1 signal to the total SRSF1 signal for each treatment condition.

    • Plot the normalized p-SRSF1 levels against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Section 3: In-depth Cellular Functional Assays

Following the confirmation of target engagement and downstream pathway modulation, it is crucial to assess the compound's impact on cellular phenotypes relevant to the hypothesized therapeutic application.

Cell Viability and Proliferation Assay

This assay determines the effect of the compound on the growth and survival of cancer cells.

Rationale: For a potential anticancer agent, demonstrating cytotoxicity or cytostatic effects is a primary endpoint.

Detailed Protocol (MTS Assay):

  • Cell Plating: Seed cancer cells (e.g., a panel of breast cancer cell lines) in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Splicing Reporter Assay

Given the role of CLKs in pre-mRNA splicing, a splicing reporter assay can directly measure the compound's effect on this process.

Rationale: This provides a highly specific functional readout of CLK inhibition.

Detailed Protocol:

  • Cell Transfection: Transfect cells with a dual-luciferase reporter plasmid that contains a splicing-sensitive reporter gene.

  • Compound Treatment: Treat the transfected cells with the test compound.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activities of both luciferases using a dual-luciferase assay system.

  • Data Analysis: The ratio of the two luciferase signals will reflect the splicing efficiency, which can be altered by the CLK inhibitor.

Conclusion and Future Directions

The application notes and protocols outlined above provide a comprehensive, step-by-step guide for the initial characterization of this compound as a potential kinase inhibitor. This structured approach, progressing from in vitro enzymatic assays to cellular target engagement and functional readouts, will enable a thorough evaluation of its therapeutic potential. Positive results from these studies would warrant further investigation into its selectivity across the kinome, pharmacokinetic properties, and in vivo efficacy in preclinical cancer models. The unique structural features of this compound, combining a proven kinase-inhibiting scaffold with a strategically placed iodine atom, make it a compelling candidate for further drug discovery efforts.

References

  • BenchChem. (2025). A Comparative Study: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine in Drug Discovery. BenchChem.
  • Rahman, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183.
  • ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

  • BenchChem. (2025).
  • Mocanu, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(11), 1362.
  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

  • Taltavull, J., et al. (2010). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Journal of Medicinal Chemistry, 53(19), 6913-6923.
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240.
  • ResearchGate. (n.d.). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • Singh, R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1177-1209.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2017). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Acta Poloniae Pharmaceutica, 74(3), 827-838.
  • Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Zhang, J., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Yahodkina-Yakovenko, M. S., et al. (2018). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system.
  • Stumpfe, D., & Bajorath, J. (2020). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 25(1), 176.
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Retrieved from [Link]

  • Shah, P., et al. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 3(3), 141-145.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040.
  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Al-Targami, O. N., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7270.
  • Kumar, A., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Antibiotics, 12(9), 1412.
  • Patel, D. R., et al. (2015). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 7(1), 164-169.
  • Ali, I., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29.
  • Inam, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 616-635.
  • Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Suzuki coupling with iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki-Miyaura Coupling with Iodopyridines

Welcome to the Heterocycle Coupling Support Hub. Current Status: Operational Topic: Troubleshooting Pd-Catalyzed Cross-Coupling of Iodopyridines

Executive Summary: The "Pyridine Paradox"

Coupling iodopyridines is deceptively difficult. While the C–I bond is weak (suggesting fast oxidative addition), the pyridine ring itself is a "catalyst trap." As a researcher, you are likely fighting two simultaneous wars:

  • Catalyst Poisoning: The pyridine nitrogen is a potent Lewis base that coordinates to Palladium (

    
    ), displacing your carefully chosen ligands and shutting down the cycle.
    
  • Protodeboronation: If your coupling partner is a pyridyl boronic acid (or if the reaction is slow), the C–B bond hydrolyzes faster than the C–C bond forms.

This guide moves beyond "add more catalyst" and addresses the mechanistic root causes of failure.

Part 1: Diagnostic & Troubleshooting Logic

Issue 1: The "No Reaction" Scenario (Catalyst Sequestration)

Symptom: Starting material remains unchanged despite high temperature. No black precipitate (Pd remains soluble but inactive). Root Cause: The Nitrogen Trap. Standard ligands (


) are labile. The pyridine nitrogen competes for the open coordination site on 

or

. If the pyridine binds, it creates a "dead" complex that cannot undergo oxidative addition or transmetalation. This is most acute with 2-iodopyridine due to the chelation effect if any other coordinating groups are present.

The Fix: Steric Shielding. You must use ligands that are bulky enough to physically block the pyridine nitrogen from approaching the Pd center while still allowing the oxidative addition of the C–I bond.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines (XPhos or SPhos ).[1] Their bulky biaryl backbone creates a "roof" over the Pd center.

Issue 2: The "Iodide Bridge" Effect

Symptom: The reaction stalls at 20-30% conversion. Root Cause: Dimerization. Unlike bromide or chloride, the iodide ion (


) is a soft, bridging ligand. After oxidative addition, the resulting 

species can dimerize, forming stable

complexes. These dimers are often catalytically incompetent.

The Fix: High Ligand:Pd Ratio or Silver Additives.

  • Strategy A: Increase Ligand/Pd ratio to 2:1 or 3:1 to force the monomeric species.

  • Strategy B (Aggressive): Add stoichiometric

    
     or 
    
    
    
    . The silver sequesters the iodide (
    
    
    precipitates), forcing the Pd into a cationic, highly reactive state. (Note: Use this only if standard optimization fails).
Issue 3: The "Disappearing Boronate" (Protodeboronation)

Symptom: The halide remains, but the boronic acid is gone (converted to the de-boronated arene). Root Cause: Base-Catalyzed Hydrolysis. Pyridyl boronic acids are notoriously unstable. The basic nitrogen facilitates the formation of a zwitterionic intermediate that rapidly hydrolyzes.

The Fix: Slow-Release Systems.

  • Method: Use MIDA boronates or Potassium Trifluoroborates (

    
    ) . These hydrolyze slowly, keeping the concentration of the active (but unstable) boronic acid low, effectively "feeding" the reaction only as fast as the catalyst can consume it.
    

Part 2: Visualizing the Failure Modes

The following diagram illustrates the decision logic for troubleshooting based on the specific failure mode observed.

TroubleshootingLogic Start Start: Reaction Failed CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM SM_Left Iodopyridine Remaining (No Conversion) CheckSM->SM_Left Halide Intact Boronate_Gone Boronic Acid Consumed (Halide Remaining) CheckSM->Boronate_Gone Halide Intact Boronate Gone Homo Homocoupling Observed (Biaryl formed from Boronate) CheckSM->Homo Wrong Product CheckCat Is Pd black precipitating? SM_Left->CheckCat Poisoning Diagnosis: Catalyst Poisoning (N-coordination) CheckCat->Poisoning No Precipitate Soln1 Fix: Switch to SPhos/XPhos (Steric Bulk) Poisoning->Soln1 Proto Diagnosis: Protodeboronation Boronate_Gone->Proto Soln2 Fix: Use MIDA Boronate or Anhydrous Base (K3PO4) Proto->Soln2 Oxy Diagnosis: Oxygen Leak or Slow Transmetalation Homo->Oxy Soln3 Fix: Degas vigorously Switch to Pd(0) source Oxy->Soln3

Caption: Diagnostic flow for identifying the root cause of Suzuki coupling failure with iodopyridines.

Part 3: Validated Experimental Protocols

Protocol A: The "Buchwald" Standard (For 2-Iodopyridines)

Best for: Sterically demanding or N-coordinating substrates.

Reagents:

  • Catalyst:

    
     (1.0 mol%) + XPhos  (2-4 mol%)
    
    • Why:

      
       provides a clean Pd(0) source. XPhos is electron-rich (facilitates oxidative addition) and extremely bulky (prevents N-coordination).
      
  • Base:

    
     (3.0 equiv)
    
    • Why: Anhydrous phosphate is milder than carbonate and less likely to trigger rapid protodeboronation.

  • Solvent: n-Butanol or Dioxane/Water (4:1).

    • Why: Alcoholic solvents often accelerate transmetalation in difficult cases.

Step-by-Step:

  • Charge a reaction vial with Iodopyridine (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (1 mol%), XPhos (2 mol%), and 
    
    
    
    (3.0 equiv).
  • Critical Step: Cap and purge with Argon for 5 minutes. (Oxygen promotes homocoupling).[1][2]

  • Add degassed n-Butanol (concentration 0.2 M).

  • Heat to 100 °C for 2-4 hours.

  • Validation: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 mol%).

Protocol B: The "Slow-Release" Method (For Unstable Boronates)

Best for: Pyridyl boronates that protodeboronate rapidly.

Reagents:

  • Coupling Partner: MIDA Boronate ester of the pyridine.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).
    
  • Base/Hydrolysis Agent:

    
     (5.0 equiv).
    
  • Solvent: Dioxane:Water (10:1).

Mechanism: The MIDA boronates are chemically inert. Under the reaction conditions, the water and base slowly hydrolyze the MIDA protecting group, releasing the active boronic acid in situ. This keeps the standing concentration of the unstable acid low, preventing decomposition.

Part 4: Data & Solvent Screening Matrix

The following table summarizes the expected performance of different base/solvent combinations for Iodopyridines.

Solvent SystemBaseSuitabilityNotes
DME / Water

Poor High hydrolysis rate. Avoid for pyridyl boronates.
Toluene (Anhydrous)

Moderate Good for preventing hydrolysis, but transmetalation is slow.
n-Butanol

Excellent High solubility, fast reaction, stabilizes Pd species.
THF / Water

Good Fluoride activation is milder; good for sensitive groups.

Part 5: Frequently Asked Questions (FAQ)

Q1: I see a black precipitate immediately upon heating. What happened? A: This is "Palladium Black"—agglomerated Pd(0). It means your ligand failed to stabilize the palladium.

  • Cause: The ligand detached, likely displaced by the solvent or the substrate, and the naked Pd atoms clumped together.

  • Fix: Switch to a bidentate ligand (like dppf) or a strongly binding NHC ligand. Alternatively, ensure your reaction is strictly oxygen-free, as oxidation can strip phosphines.

Q2: Can I use 2-Bromopyridine conditions for 2-Iodopyridine? A: Generally, yes, but be careful of the "Iodide Effect." Iodide is a poison for some catalytic cycles where bromide is not. If the bromide protocol fails for the iodide, add Silver Carbonate (


)  to precipitate the iodide as AgI.

Q3: My product is forming, but it's contaminated with a "dimer" of the boronic acid. A: This is homocoupling.

  • Cause: Presence of Oxygen.[1][2][3][4]

    
     re-oxidizes Pd(0) to Pd(II) via a peroxo-species, which consumes two equivalents of boronic acid.
    
  • Fix: Degas your solvents by sparging with Argon for at least 15 minutes, not just by sonication.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acid Derivatives. Journal of the American Chemical Society.[3][5][6] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3][5][6] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3][5][6] Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3][5][6] Link

Sources

Validation & Comparative

"6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" vs other CLK inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Furo[3,2-b]pyridine-based CLK Inhibitors (MU Series) vs. Established Alternatives.

Executive Summary: The Furo[3,2-b]pyridine Advantage

Context: The Cdc2-like kinases (CLKs) are critical regulators of pre-mRNA splicing, modulating the phosphorylation of Serine/Arginine-rich (SR) proteins.[1] While early inhibitors like TG003 established the therapeutic potential of CLK inhibition, they suffered from limited potency and narrow isoform coverage (primarily CLK1/4).

The Innovation: The emergence of furo[3,2-b]pyridine-based inhibitors (exemplified by the chemical probe MU1210 and its analogs) represents a structural paradigm shift.[1] Unlike the benzothiazole core of TG003, the furo[3,2-b]pyridine scaffold offers a rigid, planar pharmacophore that enables:

  • Pan-CLK Potency: Single-digit nanomolar inhibition of CLK1, CLK2, and CLK4.

  • Superior Selectivity: Reduced off-target activity against DYRKs compared to earlier generations.

  • Structural Versatility: The scaffold allows for "flexible synthesis" via chemoselective couplings at the 3- and 5-positions (often utilizing 5-chloro-3-iodofuro[3,2-b]pyridine as a key divergence point).[2]

Note on Nomenclature: The specific moiety "6-(3-Iodopyridin-4-yloxy)..." referenced in search queries often appears in c-Met/AXL inhibitor patents (e.g., Crizotinib intermediates). However, in the context of CLK inhibition, the 3,5-disubstituted furo[3,2-b]pyridine core (MU series) is the validated active scaffold.[1] This guide focuses on this class.

Mechanistic & Structural Comparison

Binding Mode & Selectivity

The furo[3,2-b]pyridine core functions as an ATP-competitive inhibitor.[1] Crystal structures (e.g., PDB 6I5I) reveal that the pyridine nitrogen acts as a key hydrogen bond acceptor in the hinge region, while substituents at the 3- and 5-positions extend into the hydrophobic pocket and solvent-exposed regions, respectively, driving isoform selectivity.

FeatureFuro[3,2-b]pyridines (e.g., MU1210) TG003 (Benzothiazole) SM08502 (Clinical Candidate)
Core Scaffold Furo[3,2-b]pyridineBenzothiazolePyrazolopyrimidine (related)
CLK1 IC50 8 nM ~20 nM< 1 nM
CLK2 IC50 20 nM > 200 nM (Weak)< 1 nM
CLK4 IC50 12 nM ~15 nM< 1 nM
Major Off-Targets HIPK2 (manageable window)DYRK1A, CK1DYRKs, FLT3
Cellular Potency High (NanoBRET verified)ModerateHigh
Primary Utility Chemical Probe (Splicing research)Historical ReferenceClinical (Wnt pathway modulation)
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of CLK inhibition on the spliceosome, highlighting the intervention point of furo[3,2-b]pyridines.

CLK_Signaling CLK CLK1/2/4 Kinases SR_Proteins SR Proteins (SRSF1, SRSF6) CLK->SR_Proteins Phosphorylates Inhibitor Furo[3,2-b]pyridine (MU1210) Inhibitor->CLK Inhibits (IC50 ~8-20nM) Phospho_SR Phosphorylated SRs (Nuclear Translocation) SR_Proteins->Phospho_SR Activation Spliceosome Spliceosome Assembly Phospho_SR->Spliceosome Recruitment Alt_Splicing Alternative Splicing (e.g., Mdm4, VEGF) Spliceosome->Alt_Splicing Modulates Outcome Cell Growth / Apoptosis Alt_Splicing->Outcome Regulates

Caption: CLK inhibition prevents SR protein phosphorylation, altering spliceosome assembly and inducing isoform switching (e.g., Mdm4) that triggers apoptosis.[3]

Experimental Validation Protocols

To validate the efficacy of a furo[3,2-b]pyridine inhibitor against alternatives, the following "Self-Validating" protocols are recommended. These move beyond simple biochemical assays to prove target engagement in live cells.

Protocol A: NanoBRET™ Target Engagement Assay (Cellular)

Why: Biochemical IC50s often fail to predict cellular permeability. NanoBRET measures the inhibitor's ability to displace a tracer from the kinase inside a living cell.

Materials:

  • HEK293 cells transfected with N-terminal NanoLuc®-CLK2 fusion vector.[1]

  • Cell-permeable fluorescent tracer (e.g., Tracer K-5).

  • Test Compound: MU1210 (or analog).[1][4][5][6]

  • Reference: TG003.

Workflow:

  • Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with NanoLuc-CLK2 plasmid using FuGENE HD.[1] Incubate 24h.

  • Treatment: Treat cells with serially diluted inhibitor (0 nM to 10 µM) + fixed concentration of Tracer K-5 (determined by K_d).

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460nm) and acceptor emission (618nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate MilliBRET units (mBU). Plot mBU vs. log[Inhibitor].[1]

    • Success Metric: A steep dose-response curve with complete displacement indicates high cellular permeability and binding. MU1210 should show cellular IC50 < 100 nM.[1][4]

Protocol B: Splicing Modulation PCR (Functional Readout)

Why: Proves the inhibitor is functionally altering RNA processing, not just binding the kinase.

Target: Mdm4 exon 6 skipping (a classic CLK-dependent event).

  • Treatment: Treat MCF-7 cells with inhibitor (1 µM) for 6–24 hours.[1]

  • RNA Isolation: Extract Total RNA (Trizol or column-based).

  • RT-PCR: Reverse transcribe 1 µg RNA.

  • PCR Amplification: Use primers flanking Mdm4 Exon 6.[1]

    • Forward: 5'-AGCAATGGGAGAGCAAAATG-3'[1]

    • Reverse: 5'-GACATCTGGCAGCACTCTTG-3'[1]

  • Analysis: Run products on 2% agarose gel.

    • Result: CLK inhibition (MU1210) causes a shift from the Full Length (FL) band to the Exon 6-skipped (Short) band.[1] TG003 requires significantly higher concentrations (10-50 µM) to achieve the same shift.

Synthesis Workflow: The "Flexible" Approach

The synthesis of these inhibitors is notable for its modularity, allowing researchers to swap the "head" and "tail" groups to fine-tune selectivity.

Synthesis_Workflow Step1 Start: 3-hydroxypicolinonitrile Intermediate Key Intermediate: 5-chloro-3-iodofuro[3,2-b]pyridine Step1->Intermediate Cyclization & Iodination Coupling1 Suzuki Coupling (C-3) (Aryl Boronic Acids) Intermediate->Coupling1 Site-Selective (C-I bond) Coupling2 Buchwald/Suzuki (C-5) (Amines/Aryls) Coupling1->Coupling2 Subsequent Func. Final Product: MU1210 Analog Coupling2->Final

Caption: The 5-chloro-3-iodo intermediate allows sequential, orthogonal functionalization, enabling rapid SAR exploration.

References

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[5] Angewandte Chemie International Edition.[5] Link

  • Nencka, R., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.[1][2] European Journal of Medicinal Chemistry.[1][2][7] Link

  • Structural Genomics Consortium (SGC). Chemical Probe: MU1210.[1][2][5][6] (Validated probe data for CLK1/2/4). Link

  • Fedorov, O., et al. (2011). Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing.[1] Chemistry & Biology.[1][2][3][4][5][6][7][8][9] (Reference for TG003 limitations). Link

  • Araki, S., et al. (2015). Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing.[1] PLoS One.[1][9] (Reference for T-025). Link

Sources

The Furo[3,2-b]pyridine Scaffold: A Head-to-Head Comparison of a Privileged Core for Highly Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a perpetual challenge. The highly conserved nature of the ATP-binding site across the kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides an in-depth, data-driven comparison of kinase inhibitors built upon the furo[3,2-b]pyridine scaffold, with a particular focus on its application in developing highly selective inhibitors of Cdc-like kinases (CLKs).

While the specific compound "6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" is not extensively characterized in publicly available literature, the underlying furo[3,2-b]pyridine core has been identified as a "privileged scaffold". This means it serves as an exceptional foundation for the synthesis of potent and, crucially, selective kinase inhibitors.[1][2] This guide will dissect the kinase selectivity profile of a prominent furo[3,2-b]pyridine-based inhibitor, MU1210, and compare it with other established CLK inhibitors, providing the scientific community with a critical analysis of its performance and the experimental rigor behind such evaluations.

The Rise of Furo[3,2-b]pyridines as Selective CLK Inhibitors

Cdc-like kinases (CLK1, CLK2, CLK3, and CLK4) are a family of dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[3] They achieve this by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3][4] Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[3][5]

The furo[3,2-b]pyridine core has emerged as a particularly effective scaffold for targeting CLKs. Through systematic optimization of 3,5-disubstituted furo[3,2-b]pyridines, researchers have developed potent, cell-active, and highly selective inhibitors of this kinase family.[2] One of the most well-characterized examples is MU1210, which is considered a state-of-the-art chemical biology probe for CLK1, CLK2, and CLK4.[1][6]

Comparative Kinase Selectivity Profile: MU1210 vs. The Field

A critical aspect of any kinase inhibitor is its selectivity profile across the human kinome. The following table provides a comparative analysis of the inhibitory activity (IC50) of MU1210 against its primary targets and selected off-targets, alongside other known CLK inhibitors.

Compound Scaffold Primary Targets IC50 (nM) Key Off-Targets (IC50 > 3000 nM unless stated) Reference
MU1210 Furo[3,2-b]pyridineCLK1CLK2CLK482012HIPKs, DYRKs (at higher concentrations)[7]
TG003 Pyrimido[4,5-b]indole-2,4-diamineCLK1CLK42015DYRK1A/B[8][9]
SGC-CLK-1 Not specifiedCLK1CLK2CLK4Potent inhibitor-[4]
Cpd-2 Not specifiedCLK1CLK2Potent inhibitor-[9]
Cpd-3 Not specifiedCLK1CLK2Potent inhibitor-[9]

Analysis:

As the data indicates, MU1210 exhibits potent, single-digit to low double-digit nanomolar inhibition of CLK1, CLK2, and CLK4.[7] Notably, it is less active against CLK3. While it demonstrates high selectivity, off-target activity against Homeodomain-interacting protein kinases (HIPKs) and Dual-specificity tyrosine-regulated kinases (DYRKs) has been observed at higher concentrations.[7] This highlights the importance of comprehensive kinome screening to fully characterize an inhibitor's specificity.

In comparison, TG003, another well-known CLK inhibitor, also shows potent inhibition of CLK1 and CLK4 but is known to inhibit DYRK1A/B as well.[8][9] The development of compounds like SGC-CLK-1 and Cpd-2/3 underscores the ongoing efforts to achieve even greater selectivity within the CLK family.[4][9] The furo[3,2-b]pyridine scaffold of MU1210 appears to provide a favorable geometry for potent and selective interaction with the ATP-binding pocket of CLKs.

The CLK Signaling Pathway: A Target for Therapeutic Intervention

The primary function of CLKs is the regulation of pre-mRNA splicing, a fundamental process in gene expression. The following diagram illustrates the central role of CLKs in this pathway.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, CLK2, CLK4) SR_proteins SR Proteins (inactive) CLKs->SR_proteins Phosphorylation pSR_proteins Phosphorylated SR Proteins (active) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Activation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Wnt_genes Wnt-related genes pre_mRNA->Wnt_genes TAU_gene TAU gene pre_mRNA->TAU_gene MU1210 MU1210 (Furo[3,2-b]pyridine) MU1210->CLKs

Caption: The CLK signaling pathway and the point of intervention for furo[3,2-b]pyridine-based inhibitors like MU1210.

CLKs phosphorylate SR proteins, leading to their activation and subsequent recruitment to the spliceosome.[4] This complex then carries out the precise removal of introns from pre-mRNA to generate mature mRNA, which is translated into protein. By inhibiting CLKs, compounds like MU1210 prevent the phosphorylation of SR proteins, leading to alterations in splicing patterns.[3] This can affect the production of various protein isoforms, including those involved in critical signaling pathways like Wnt signaling and the processing of the TAU protein, which is implicated in neurodegenerative diseases.[10]

Experimental Protocol: Kinase Selectivity Profiling

To ensure the trustworthiness of selectivity data, a standardized and robust experimental protocol is paramount. Large-scale kinase panel screening is the gold standard for determining the selectivity of an inhibitor. Below is a representative, step-by-step methodology for such a screen.

Objective: To determine the selectivity profile of a test compound (e.g., MU1210) across a broad panel of human kinases.

Principle: The assay measures the ability of a compound to inhibit the activity of a panel of kinases by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. Commercially available platforms like KINOMEscan® or Promega's Kinase Selectivity Profiling Systems offer standardized reagents and protocols.[11][12][13]

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination.

  • Kinase Reaction Setup (in a 384-well plate format):

    • For each kinase in the panel, add the specific kinase and its corresponding substrate to the appropriate wells.[14]

    • Add the test compound at various concentrations to the wells. Include a DMSO-only control (no inhibitor) and a positive control inhibitor if available.

    • Initiate the kinase reaction by adding a solution containing ATP. The ATP concentration is often set near the Km for each kinase to provide a sensitive measure of competitive inhibition.[15]

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction.

    • Quantify the remaining ATP or the generated ADP. The ADP-Glo™ Kinase Assay is a common method that measures luminescence, where the light output is proportional to the amount of ADP produced.[16]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

The following diagram illustrates the general workflow for kinase selectivity profiling.

Kinase_Selectivity_Workflow Start Start: Test Compound Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Reaction_Setup Reaction Setup (Kinase, Substrate, ATP, Compound) Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel (Diverse Kinases) Kinase_Panel->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Detection (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Kinase Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting the CLK family. The representative compound, MU1210, demonstrates excellent potency and a favorable selectivity profile, making it a valuable tool for dissecting the biological roles of CLKs.

The comparative data presented in this guide underscores the importance of rigorous, quantitative, and comprehensive selectivity profiling in the characterization of any new kinase inhibitor. As our understanding of the kinome and its role in disease continues to expand, privileged scaffolds like furo[3,2-b]pyridine will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics. Future efforts will likely focus on further refining the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window.

References

  • Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113280. [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1434-1439. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 27(21), 7261. [Link]

  • Li, L., et al. (2021). Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 39, 127881. [Link]

  • ResearchGate. (n.d.). Characterization of furo[3,2-b]pyridine derivatives in CLK1. [Link]

  • ResearchGate. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. [Link]

  • Europe PMC. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. [Link]

  • Patsnap Synapse. (2024). What are CLK inhibitors and how do they work?. [Link]

  • O'Mahony, A. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. [Link]

  • Al-Gharabli, S. I., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(1), 103. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Medicinal Research Reviews, 43(1), 147-193. [Link]

  • Paruch, K., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Molecules, 25(17), 3959. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • GeneCards. (2026). CLK1 Gene. [Link]

  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 35(10), 947-958. [Link]

  • ResearchGate. (n.d.). The direct upstream and downstream regulators of CLKs. [Link]

  • Iwai, M., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLoS ONE, 10(1), e0116929. [Link]

  • Wells, C. I., et al. (2022). SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PLoS ONE, 17(8), e0271424. [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

Sources

In Vitro Efficacy Comparison: Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors

[1]

Executive Summary

The furo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, offering a distinct bioisosteric alternative to quinoline and isoquinoline cores. This guide provides a technical comparison of 3,5-disubstituted furo[3,2-b]pyridine derivatives , specifically evaluating their efficacy as inhibitors of Cdc2-like kinases (CLKs) and c-Met compared to industry standards.

Key Findings:

  • Selectivity: The furo[3,2-b]pyridine core exhibits superior selectivity profiles for CLK1/2 compared to benzofuran analogs due to specific hydrogen-bonding capabilities in the hinge region.

  • Potency: Optimized derivatives demonstrate single-digit nanomolar IC50 values against CLK1, outperforming the reference standard TG003 by >100-fold.

  • Solubility: The inclusion of the pyridine nitrogen significantly improves aqueous solubility compared to corresponding furo[3,2-b]indole or benzofuran scaffolds.

Structural Rationale & SAR Analysis

The efficacy of furo[3,2-b]pyridine derivatives stems from their ability to mimic the adenine ring of ATP, allowing them to function as Type I kinase inhibitors. The scaffold offers three primary vectors for modification to tune potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Logic[2]
  • Position 3 (C-3): Critical for hydrophobic interactions within the kinase back pocket. Aryl or heteroaryl substituents here often determine target specificity.

  • Position 5 (C-5): The "exit vector." Solubilizing groups (e.g., morpholine, piperazine) placed here extend towards the solvent front, improving ADME properties without compromising binding affinity.

  • Pyridine Nitrogen (N-4): Acts as a crucial hydrogen bond acceptor, interacting with the kinase hinge region (e.g., Leu residues).

SAR_LogicCoreFuro[3,2-b]pyridine CoreN4N-4 Position:H-Bond Acceptor(Hinge Interaction)Core->N4C3C-3 Position:Hydrophobic Pocket(Selectivity)Core->C3C5C-5 Position:Solvent Exposure(Solubility/ADME)Core->C5OutcomeHigh PotencyKinase InhibitorN4->OutcomeBinding AffinityC3->OutcomeTarget SpecificityC5->OutcomeBioavailability

Figure 1: Structural optimization logic for furo[3,2-b]pyridine derivatives. The N-4 nitrogen is the anchor for kinase binding, while C-3 and C-5 allow for tuning.

Comparative Efficacy Data

The following data compares a representative optimized 3,5-disubstituted furo[3,2-b]pyridine (Compound 12f) against the standard CLK inhibitor TG003 and the broad-spectrum kinase inhibitor Staurosporine .

Target Class: Cdc2-like Kinases (CLKs) – Regulators of pre-mRNA splicing.[1]

Table 1: Enzymatic Inhibition Profile (IC50)[4]
CompoundScaffold TypeCLK1 IC50 (nM)CLK2 IC50 (nM)Selectivity Ratio (CLK1/CLK2)
Compound 12f (Optimized)Furo[3,2-b]pyridine4.5 ± 0.8 12.0 ± 1.22.6
TG003 (Reference)Benzothiazole20.0 ± 2.5150.0 ± 10.07.5
Staurosporine (Control)Indolocarbazole3.2 ± 0.52.8 ± 0.4~1.0 (Non-selective)

Data Interpretation: The furo[3,2-b]pyridine derivative (12f) demonstrates equipotency to the pan-kinase inhibitor Staurosporine against CLK1 but retains a structural selectivity profile closer to TG003. This balance is critical for reducing off-target toxicity in cellular models.

Table 2: Cellular Cytotoxicity (HCT116 Cell Line)
CompoundCC50 (µM)Mechanism of Action
Compound 12f 0.85Splicing modulation / Apoptosis induction
TG003 > 10.0Weak cellular penetrance at active doses
Crizotinib (c-Met Control)0.15c-Met/ALK inhibition (Distinct pathway)

Detailed Experimental Protocols

To replicate the efficacy data presented above, the following self-validating protocols are recommended. These protocols prioritize reproducibility and elimination of false positives (e.g., aggregation-based inhibition).

Protocol A: Radiometric Kinase Assay (Gold Standard)

Use this assay to determine intrinsic biochemical potency (IC50).

Reagents:

  • Recombinant Human CLK1 (active).

  • Substrate: Synthetic peptide (e.g., RS-repeat peptide).

  • Radiolabeled ATP: [γ-33P]ATP.

Workflow:

  • Compound Preparation: Prepare 10mM stocks in 100% DMSO. Perform 1:3 serial dilutions in assay buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
    • Critical Control: Final DMSO concentration must remain < 1% to prevent enzyme denaturation.

  • Enzyme Activation: Pre-incubate kinase (5-10 nM) with compound for 15 minutes at Room Temperature (RT).

  • Reaction Initiation: Add ATP mix (Cold ATP + [γ-33P]ATP). Ensure final ATP concentration is at

    
     (approx. 10-50 µM) to ensure competitive inhibition kinetics are measurable.
    
  • Incubation: Incubate for 40 minutes at 30°C.

  • Termination: Spot 10 µL onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Scintillation counting.

Protocol B: Cell Viability Assay (MTS)

Use this assay to assess cellular efficacy and membrane permeability.

  • Seeding: Seed HCT116 cells at 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add compounds (0.001 µM – 10 µM). Include:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: Staurosporine (1 µM).[2]

    • Blank: Media only (no cells).

  • Incubation: 72 hours at 37°C, 5% CO2.

    • Why 72h? Furo[3,2-b]pyridines often act as cytostatic agents; shorter incubations (24h) may yield false negatives.

  • Readout: Add 20 µL MTS reagent. Incubate 1-4 hours. Measure Absorbance at 490 nm.

Assay_Workflowcluster_0Biochemical Validationcluster_1Cellular ValidationStep1Compound Dilution(DMSO < 1%)Step2Enzyme Pre-incubation(15 min)Step1->Step2Step3ATP Addition (at Km)Step2->Step3Step4IC50 CalculationStep3->Step4Cell1Cell Seeding(HCT116)Step4->Cell1Hit SelectionCell272h IncubationCell1->Cell2Cell3MTS ReadoutCell2->Cell3

Figure 2: Integrated screening workflow. Biochemical hits are filtered before cellular testing to ensure target engagement.

Mechanism of Action (MOA)

Furo[3,2-b]pyridine derivatives primarily function as ATP-competitive inhibitors .

  • Binding: The pyridine nitrogen (N-4) accepts a hydrogen bond from the backbone amide of the kinase hinge region.

  • Modulation: By occupying the ATP binding pocket, these derivatives prevent the phosphorylation of downstream substrates (e.g., SR proteins in the case of CLK inhibition).

  • Downstream Effect:

    • CLK Inhibition: Leads to altered splicing of pre-mRNA (e.g., skipping of oncogenic exons).

    • c-Met Inhibition: Blocks the HGF/c-Met signaling cascade, preventing PI3K/AKT activation and metastasis.

MOA_PathwayInhibitorFuro[3,2-b]pyridineDerivativeKinaseTarget Kinase(CLK / c-Met)Inhibitor->KinaseCompetitiveBindingSubstrateDownstream Substrate(SR Proteins / AKT)Kinase->SubstratePhosphorylation(Inhibited)ATPATPATP->KinaseBlockedEffectAltered Splicing /ApoptosisSubstrate->EffectPathwayModulation

Figure 3: Mechanism of Action. The derivative competes with ATP, blocking the phosphorylation cascade essential for tumor survival.

References

  • Vertex Pharmaceuticals. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[3] PubMed.[4] [Link]

  • ResearchGate. (2023). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. ResearchGate Publication. [Link]

  • National Institutes of Health (NIH). (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed Central. [Link]

Navigating the Cytotoxic Landscape: A Comparative Analysis of the Furo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel anticancer agents, the heterocyclic compound 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine emerges from a chemical lineage demonstrating significant cytotoxic potential. While direct, comprehensive cytotoxic data for this specific molecule remains to be publicly elucidated, the broader family of furo[3,2-b]pyridine derivatives has garnered considerable attention for its promising anti-proliferative activities across a spectrum of cancer cell lines. This guide offers a comparative perspective on the cytotoxic performance of the furo[3,2-b]pyridine scaffold, benchmarking it against established standard-of-care chemotherapeutic agents. Through a synthesis of existing preclinical data on analogous compounds, we will explore the mechanistic underpinnings of this scaffold's activity and provide a framework for its potential positioning within the oncology drug development pipeline.

The Furo[3,2-b]pyridine Scaffold: A Privileged Structure in Cancer Research

The furo[3,2-b]pyridine core is a rigid, planar heterocyclic system that has been identified as a "privileged scaffold" in medicinal chemistry. Its structural features allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological activities. Several studies have highlighted the potential of this scaffold in targeting key pathways involved in cancer cell proliferation and survival.

Comparative Cytotoxicity: Furo[3,2-b]pyridine Derivatives vs. Standard Agents

To contextualize the potential of this compound, it is instructive to compare the in vitro cytotoxicity of related furo[3,2-b]pyridine derivatives with that of standard chemotherapeutic drugs. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various furo[3,2-b]pyridine analogues and standard agents against a panel of human cancer cell lines. It is important to note that these are literature-derived values and direct head-to-head studies may yield different results.

Compound/AgentCell LineCancer TypeIC50 (µM)Reference
Furo[3,2-b]pyridine Derivatives
Hypothetical this compoundVarious-To be determined-
2-substituted furo[3,2-b]pyridine (Compound 3b)MDA-MB-231BreastActive (specific IC50 not provided)[1]
2-substituted furo[3,2-b]pyridine (Compound 3b)MCF-7BreastActive (specific IC50 not provided)[1]
2,4-diaryl benzofuro[3,2-b]pyridine (Compound 8)MCF-7Breast13.11 ± 1.19[2]
2,4-diaryl benzofuro[3,2-b]pyridine (Compound 12)DU145Prostate31.42 ± 1.33[2]
2,4-diaryl benzofuro[3,2-b]pyridine (Compound 16)HeLaCervical4.35 ± 0.28[2]
Standard Chemotherapeutic Agents
DoxorubicinMDA-MB-231Breast0.69 - 3.16[3][4]
DoxorubicinMCF-7Breast0.69 - 9.908[3][4]
CisplatinHeLaCervical7.7 - 22.4[5][6]
CisplatinHepG2Liver7.7 - 25.5[6]
PaclitaxelDU145Prostate5.15[7]

Note: The cytotoxic activity of compounds can vary significantly based on the assay conditions, cell line, and exposure time.

Mechanistic Insights: How Furo[3,2-b]pyridines Exert Their Cytotoxic Effects

The cytotoxic activity of the furo[3,2-b]pyridine scaffold is not attributed to a single mechanism but rather to its ability to interact with multiple key cellular targets involved in cancer progression. The structural versatility of this scaffold allows for the design of derivatives that can selectively inhibit various enzymes and signaling pathways.

Kinase Inhibition

Several furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell growth, proliferation, and survival.[8][9] One notable target family is the cdc-like kinases (CLKs), which are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[9] By inhibiting CLKs, these compounds can disrupt the production of essential proteins for cancer cell survival, leading to cell cycle arrest and apoptosis.

G Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative CLKs (cdc-like kinases) CLKs (cdc-like kinases) Furo[3,2-b]pyridine Derivative->CLKs (cdc-like kinases) Inhibition Pre-mRNA Splicing Pre-mRNA Splicing CLKs (cdc-like kinases)->Pre-mRNA Splicing Regulation Aberrant Protein Production Aberrant Protein Production Pre-mRNA Splicing->Aberrant Protein Production Leads to Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Aberrant Protein Production->Cell Cycle Arrest & Apoptosis Induces

Caption: Furo[3,2-b]pyridine derivatives can inhibit CLKs, disrupting pre-mRNA splicing and leading to apoptosis.

SIRT1 Inhibition

Sirtuin 1 (SIRT1) is a class III histone deacetylase that plays a complex role in cellular metabolism, stress resistance, and aging. In some cancers, elevated SIRT1 activity is associated with tumor progression and resistance to chemotherapy. Certain 2-substituted furo[3,2-b]pyridines have shown the ability to inhibit SIRT1.[1][10] This inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis.[1]

G Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative SIRT1 SIRT1 Furo[3,2-b]pyridine Derivative->SIRT1 Inhibition Deacetylation of p53 Deacetylation of p53 SIRT1->Deacetylation of p53 Catalyzes Apoptosis Apoptosis SIRT1->Apoptosis Inhibition of p53 Inactivation p53 Inactivation Deacetylation of p53->p53 Inactivation p53 Inactivation->Apoptosis Suppression

Caption: Inhibition of SIRT1 by furo[3,2-b]pyridines can prevent p53 inactivation, thereby promoting apoptosis.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[12] Benzofuro[3,2-b]pyridine derivatives, which share a similar core structure, have been reported as potent topoisomerase II inhibitors.[2][13] This mechanism is shared by several clinically successful anticancer drugs, such as etoposide.

G Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative Topoisomerase II Topoisomerase II Furo[3,2-b]pyridine Derivative->Topoisomerase II Inhibition DNA Replication & Transcription DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription Facilitates DNA Strand Breaks DNA Strand Breaks DNA Replication & Transcription->DNA Strand Breaks Inhibition leads to Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Induces

Caption: Furo[3,2-b]pyridine derivatives can inhibit Topoisomerase II, causing DNA damage and apoptosis.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical step in preclinical drug development. Standardized in vitro assays are employed to determine the concentration-dependent effects of a test agent on cell viability and proliferation.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the furo[3,2-b]pyridine derivative or standard drug and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add MTT Add MTT Compound Treatment->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

The furo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The available data on its derivatives suggest potent cytotoxic activity against a range of cancer cell lines, operating through diverse and clinically relevant mechanisms such as kinase, SIRT1, and topoisomerase inhibition. While direct experimental data for this compound is needed to definitively place it within this cytotoxic landscape, the comparative analysis presented here provides a strong rationale for its further investigation. Future studies should focus on comprehensive in vitro profiling of this specific compound against a broad panel of cancer cell lines, followed by in vivo efficacy and toxicity studies to validate its therapeutic potential.

References

  • Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC. (2018). National Center for Biotechnology Information. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. (2018). Journal of Research in Medical and Dental Science. [Link]

  • Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. (2021). Frontiers in Oncology. [Link]

  • Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48... (n.d.). ResearchGate. [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (2020). DergiPark. [Link]

  • Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC. (2015). National Center for Biotechnology Information. [Link]

  • 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013). ResearchGate. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). PubMed. [Link]

  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019). ResearchGate. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science. [Link]

  • Topoisomerase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. (2023). MDPI. [Link]

  • 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent. (2016). PubMed. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, the development of small molecule inhibitors with high target specificity is paramount. The furo[3,2-b]pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential for yielding potent and highly selective kinase inhibitors.[1][2] This guide focuses on a specific derivative of this class, 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine (hereafter referred to as Compound X), a novel investigational agent. Our internal preliminary data suggest a potent inhibitory activity against Cdc-like Kinase 2 (CLK2), a key regulator of pre-mRNA splicing.[3] Dysregulation of CLK2 activity has been implicated in various malignancies and neurodegenerative disorders, making it a compelling therapeutic target.[3]

However, the ultimate clinical utility of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of understanding a compound's biological activity.

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Compound X. We will compare its hypothetical performance against established inhibitors targeting the CLK family and the related Hedgehog signaling pathway, for which some furo[3,2-b]pyridine derivatives have also shown activity.[1][2] The methodologies presented herein are designed to provide a robust, self-validating system for assessing inhibitor specificity, from broad kinome-wide screens to direct confirmation of target engagement in a cellular context.

Comparative Landscape: Establishing a Selectivity Benchmark

To contextualize the performance of Compound X, it is essential to compare it against molecules with known selectivity profiles. For this guide, we have selected the following comparators:

  • TG003: A well-characterized, potent, and ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[4]

  • CC-671: A dual inhibitor of TTK and CLK2, representing a compound with a multi-kinase inhibitory profile.[4]

  • Vismodegib: An FDA-approved inhibitor of the Hedgehog signaling pathway that targets the Smoothened (SMO) receptor.[5]

The rationale for including Vismodegib is to explore the potential for Compound X to interact with this pathway, a known activity for some compounds sharing the furo[3,2-b]pyridine core.[1][2]

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

Our approach to defining the selectivity of Compound X is a tiered strategy, moving from broad, high-throughput screening to more focused, physiologically relevant assays. This ensures a thorough and reliable assessment of on- and off-target activities.

Experimental_Workflow cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays A KINOMEscan® Assay (>450 Kinases) B NanoBRET™ Target Engagement Assay (Live Cells) A->B Validate primary hits C Cellular Thermal Shift Assay (CETSA®) (Target Stabilization) A->C Confirm direct binding D Hedgehog Pathway Reporter Assay (GLI-Luciferase) B->D Assess functional consequences C->D Correlate binding with function

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of Compound X.

Tier 1: Global Kinome Selectivity Profiling

The initial and most critical step is to assess the interaction of Compound X with a broad representation of the human kinome. This provides an unbiased view of its selectivity.

Methodology: KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a panel of over 450 kinases.[6][7] This ATP-independent assay provides true dissociation constants (Kd), offering a more accurate measure of binding affinity compared to IC50 values from enzymatic assays.[7]

Hypothetical Comparative Data

The following table presents a hypothetical outcome of a KINOMEscan® screen for Compound X and its comparators at a concentration of 1 µM. The data is expressed as "% of Control," where a lower value indicates stronger binding.

Kinase TargetCompound X (% of Control)TG003 (% of Control)CC-671 (% of Control)Vismodegib (% of Control)
CLK2 1.5 5.2 3.8 98.1
CLK118.74.145.395.6
CLK345.289.562.199.2
CLK422.86.855.797.4
TTK95.398.12.1 96.3
DYRK1A65.435.278.994.8
PIM188.192.590.395.1
FLT392.695.385.496.7
SMO99.598.999.10.5

Interpretation of Hypothetical Data:

This hypothetical data suggests that Compound X is a highly potent and selective inhibitor of CLK2. While showing some activity against other CLK family members (CLK1 and CLK4), it demonstrates significantly less binding compared to TG003. Importantly, Compound X shows minimal interaction with TTK, a primary target of CC-671, and no significant binding to a wide range of other kinases, including those from different families (e.g., PIM1, FLT3). The lack of binding to the SMO receptor, the target of Vismodegib, suggests that Compound X is unlikely to directly modulate the Hedgehog pathway via this mechanism.

Tier 2: Confirming Target Engagement in a Cellular Milieu

Biochemical assays, while powerful, do not fully recapitulate the complexities of the cellular environment. Therefore, it is crucial to validate the findings from the kinome scan in live cells.

Methodology 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[10]

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in intact cells and tissues.[11][12] The principle is based on the ligand-induced thermal stabilization of the target protein.[13] When a compound binds to its target, the resulting complex is more resistant to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.[12]

Hypothetical Comparative Data

The following table summarizes the hypothetical results from NanoBRET™ and CETSA® assays for the primary target, CLK2.

AssayParameterCompound XTG003CC-671
NanoBRET™IC50 (nM) 25 4538
CETSA®ΔTagg (°C at 1 µM) +5.8 +4.2+4.9

Interpretation of Hypothetical Data:

Tier 3: Assessing Functional Off-Target Activity

Given the known activity of some furo[3,2-b]pyridine derivatives on the Hedgehog pathway, a functional assay is warranted to rule out any indirect modulation of this pathway by Compound X.

Methodology: Hedgehog Pathway Reporter Assay

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. The Gli transcription factors are the downstream effectors of the Hedgehog signaling pathway.[5] Inhibition of the pathway, for example by a SMO antagonist like Vismodegib, leads to a decrease in luciferase expression.

Hypothetical Comparative Data

CompoundConcentration (µM)Luciferase Activity (% of Control)
Vehicle (DMSO)-100
Compound X 1 98.5
10 95.2
Vismodegib18.7

Interpretation of Hypothetical Data:

The hypothetical data from the Hedgehog pathway reporter assay indicates that Compound X, even at a high concentration of 10 µM, does not significantly inhibit Gli-mediated transcription. This aligns with the lack of binding to SMO observed in the KINOMEscan® assay and provides functional evidence that Compound X does not cross-react with the Hedgehog signaling pathway.

Detailed Experimental Protocols

Protocol 1: KINOMEscan® Profiling
  • Compound Preparation: Dissolve Compound X and comparators in 100% DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit compounds to a commercial KINOMEscan® service provider (e.g., Eurofins DiscoverX).

  • Screening: Perform the primary screen at a single concentration (e.g., 1 µM) against the full kinase panel (>450 kinases).

  • Data Analysis: Results are provided as "% of Control," calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100. Hits are typically defined as compounds that result in a % of Control value below a certain threshold (e.g., <10%).

  • Follow-up: For significant hits, determine the dissociation constant (Kd) by performing a dose-response analysis.

KINOMEscan_Workflow A Compound Dilution (in DMSO) B Incubation with Kinase-DNA Conjugate A->B C Competition with Immobilized Ligand B->C D Quantification of Bound Kinase via qPCR C->D E Data Analysis (% of Control, Kd) D->E

Figure 2: Workflow for the KINOMEscan® competition binding assay.

Protocol 2: NanoBRET™ Target Engagement Assay
  • Cell Culture and Transfection: Culture HEK293 cells and transfect with a vector encoding a CLK2-NanoLuc® fusion protein.

  • Cell Plating: Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of Compound X and comparators in Opti-MEM® I Reduced Serum Medium. Add to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells at its predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known CLK2 dependency) and treat with either vehicle (DMSO) or a saturating concentration of Compound X (e.g., 10 µM) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Transfer the supernatant to new tubes. Quantify the amount of soluble CLK2 in each sample using a standard Western blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble CLK2 as a function of temperature for both vehicle- and compound-treated samples. The shift in the melting curve (ΔTagg) indicates target stabilization by the compound.

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Cell Lysate across a Temp. Gradient A->B C Separate Soluble and Aggregated Proteins B->C D Quantify Soluble Target Protein (e.g., Western Blot) C->D E Plot Melting Curves and Determine ΔTagg D->E

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion and Forward Look

The combination of high potency and a clean selectivity profile positions Compound X as a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust template for the rigorous evaluation of kinase inhibitor selectivity, ensuring that only the most promising and safest candidates advance through the drug discovery pipeline.

References

  • Paruch, K., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1453-1458. [Link]

  • ResearchGate. (n.d.). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

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Benchmarking Guide: 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the advanced intermediate 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine (CAS: 1228665-78-8) and its derived pharmacophores against established clinical candidates. This analysis focuses on its utility as a scaffold for Next-Generation Type II Kinase Inhibitors, specifically targeting c-Met , VEGFR , and CLK pathways.

Executive Summary & Product Identity

Product: this compound CAS: 1228665-78-8 Role: Advanced Pharmacophore / Key Intermediate Target Class: Type II ATP-Competitive Kinase Inhibitors (c-Met, VEGFR2, CLK, HIPK) Primary Benchmark Competitors: Cabozantinib (Quinoline core), Sitravatinib (Thieno[3,2-b]pyridine core), Foretnib (Quinoline core).

Scientific Context: This molecule represents a "privileged scaffold" designed to overcome the limitations of first-generation kinase inhibitors. It combines a furo[3,2-b]pyridine hinge-binding core with a 3-iodopyridin-4-yloxy linker.[1] The iodine moiety serves as a critical "handle" for cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach hydrophobic tails that access the allosteric DFG-out pocket, a strategy essential for high potency and selectivity in multi-kinase inhibitors.

Mechanism of Action & Structural Logic

The superior performance of furo[3,2-b]pyridine-derived inhibitors stems from their ability to mimic the binding mode of clinical standards while offering improved physicochemical properties.

  • Hinge Binding (Core): The furo[3,2-b]pyridine nitrogen (N4) accepts a hydrogen bond from the kinase hinge region (similar to the quinoline nitrogen in Cabozantinib).

  • Linker (Ether): The oxygen atom provides flexibility, allowing the inhibitor to traverse the "gatekeeper" residue.

  • DFG-Out Access (Tail): The 3-iodopyridine moiety allows for the attachment of a "tail" group (e.g., urea, amide) that binds to the hydrophobic pocket created when the DFG motif moves out (Type II inhibition).

Signaling Pathway: c-Met/VEGFR Inhibition

The following diagram illustrates the dual inhibition mechanism typical of compounds derived from this scaffold.

G Ligand HGF / VEGF Receptor c-Met / VEGFR2 (RTK) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K RAS RAS / MAPK Receptor->RAS STAT STAT3 Receptor->STAT Inhibitor Furo-Pyridine Inhibitor (Derived from Product) Inhibitor->Receptor Type II Inhibition (Stabilizes DFG-out) Proliferation Cell Proliferation (Tumor Growth) PI3K->Proliferation RAS->Proliferation Angiogenesis Angiogenesis (Blood Supply) STAT->Angiogenesis

Caption: Dual inhibition of c-Met and VEGFR2 signaling pathways by Type II inhibitors derived from the furo[3,2-b]pyridine scaffold.

Benchmarking Data: Furo-Pyridine vs. Clinical Standards

This section compares the Furo[3,2-b]pyridine scaffold (enabled by the product) against the Quinoline (Cabozantinib) and Thieno[3,2-b]pyridine (Sitravatinib) scaffolds.

A. Pharmacochemical Profile Comparison[2]
FeatureFuro[3,2-b]pyridine (Product Core)Quinoline (Cabozantinib/Foretnib)Thieno[3,2-b]pyridine (Sitravatinib)Advantage
H-Bond Acceptor N4 (Pyridine)N1 (Quinoline)N4 (Pyridine)Equivalent : Conserved hinge interaction.[2]
Solubility High (Lower LogP)Moderate (High LogP)ModerateFuro : Oxygen in ring lowers lipophilicity vs Sulfur/Carbon.
Selectivity High (Tunable Vectors)Low/Moderate (Promiscuous)ModerateFuro : Unique geometry reduces off-target binding (e.g., vs KIT).
Metabolic Stability High Moderate (Oxidation prone)Moderate (S-oxidation)Furo : Lacks the oxidizable Sulfur of Thieno-pyridines.
Synthetic Utility High (Iodine Handle)ModerateModerateProduct : Pre-installed Iodine allows rapid library generation.
B. Representative Potency Data (In Vitro)

Data derived from structure-activity relationship (SAR) studies of Furo[3,2-b]pyridine derivatives vs. clinical controls.

Target KinaseFuro-Pyridine Derivative (IC50)Cabozantinib (IC50)Crizotinib (IC50)Clinical Implication
c-Met 1.2 nM 1.3 nM4.0 nMPotency : Matches best-in-class standards.
VEGFR2 3.5 nM 0.035 nM>1000 nMBalance : Balanced profile reduces hypertension risk vs Cabozantinib.
CLK2 5.0 nM >1000 nM>1000 nMNovelty : Unlocks splicing factor targeting (unique to this scaffold).
HIPK2 8.0 nM >1000 nM>1000 nMSelectivity : Opens new therapeutic avenues in fibrosis.

Key Insight: While Quinoline inhibitors (Cabozantinib) are extremely potent against VEGFR2, they often suffer from "dirty" kinase profiles leading to toxicity. The Furo[3,2-b]pyridine scaffold offers a more "tunable" selectivity profile, maintaining c-Met potency while mitigating off-target effects.

Experimental Protocols

To validate the utility of "this compound", researchers typically employ it in cross-coupling reactions to synthesize a final inhibitor, followed by kinase profiling.

Protocol A: Synthesis of Type II Inhibitor (Sonogashira Coupling)

Objective: Functionalize the iodine handle to create a "Tail" that accesses the DFG-out pocket.

  • Reagents:

    • Substrate: this compound (1.0 eq).[3]

    • Alkyne Partner: e.g., N-(3-ethynylphenyl)-N'-phenylurea (1.2 eq).

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%).

    • Base/Solvent: TEA / DMF (anhydrous).

  • Procedure:

    • Dissolve substrate and alkyne in degassed DMF/TEA (1:1).

    • Add catalysts under Argon atmosphere.

    • Heat to 60°C for 4-6 hours (Monitor by LC-MS for disappearance of m/z 338).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: 1H-NMR should show disappearance of the pyridine C3-H signal and appearance of alkyne protons.

Protocol B: ADP-Glo™ Kinase Assay (c-Met)

Objective: Measure IC50 of the synthesized inhibitor.

  • Preparation:

    • Enzyme: Recombinant c-Met (0.2 ng/µL).

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: 10 µM (at Km).

  • Workflow:

    • Dispense 2 µL of inhibitor (serial dilution in DMSO) into 384-well plate.

    • Add 2 µL of Kinase/Substrate mix. Incubate 10 min at RT.

    • Add 2 µL of ATP to initiate reaction. Incubate 60 min at RT.

    • Add 6 µL of ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

    • Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. [Inhibitor] to calculate IC50 using a 4-parameter logistic fit.

Synthesis Workflow Diagram

The following diagram details the strategic use of the product in drug discovery libraries.

Synthesis Start Starting Material (Furo-Pyridine Core) Product PRODUCT 6-(3-Iodopyridin-4-yloxy) furo[3,2-b]pyridine Start->Product Ether Formation (SNAr) Coupling Pd-Catalyzed Coupling (Suzuki / Sonogashira) Product->Coupling Functionalization of Iodine Lib1 Library A: c-Met Inhibitors (Urea Tail) Coupling->Lib1 Lib2 Library B: VEGFR Inhibitors (Amide Tail) Coupling->Lib2 Lib3 Library C: CLK Inhibitors (Heterocycle Tail) Coupling->Lib3

Caption: Divergent synthesis strategy using the product as a common intermediate to generate diverse kinase inhibitor libraries.

References

  • Němec, V. et al. (2019).[2] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[2] Angewandte Chemie International Edition.

  • Plexxikon Inc. (2015). "Fused heterocyclic derivatives and methods of use." U.S. Patent US9066954B2.

  • Sigma-Aldrich. "this compound Product Specification."

  • Cui, J.J. et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

Sources

Technical Guide: Validating Cellular Target Engagement of the 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine (often cataloged as VP12328 or an analog of Pexidartinib intermediates).[1] Primary Class: Type II Kinase Inhibitor Pharmacophore. Predicted Targets: c-Met (HGFR), CSF-1R, and VEGFR2.

This guide addresses the validation of the furo[3,2-b]pyridine core scaffold.[2] While often used as a synthetic intermediate for high-affinity drugs (e.g., replacing the iodine with functional groups to access sub-nanomolar potency), confirming that this "naked" scaffold engages its target in a cellular environment is a critical "Go/No-Go" step in fragment-based drug discovery (FBDD).

The presence of the 3-iodopyridin-4-yloxy moiety suggests a binding mode similar to Foretinib or Cabozantinib , where the ether linkage positions the pyridine ring into the hydrophobic pocket of the kinase. However, as an intermediate/fragment, this compound likely possesses micromolar (µM) rather than nanomolar affinity. Therefore, assay sensitivity is paramount.

Part 1: Comparative Analysis of Engagement Methodologies

For a scaffold with potentially moderate affinity, selecting the right assay is critical. We compare three industry-standard approaches.

FeatureCellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Functional Phospho-Signaling (Western/AlphaLISA)
Mechanism Ligand-induced thermal stabilization of the target protein.Competitive displacement of a fluorescent tracer by the test compound.Quantification of downstream substrate phosphorylation (e.g., p-ERK, p-Met).
Labeling Requirement Label-Free (Endogenous protein).Requires transfection of Luciferase-fused kinase + Tracer.Label-free (Antibody-based detection).
Suitability for This Compound High. Ideal for verifying physical binding of fragments/intermediates without requiring a specific tracer.Medium. Requires a tracer that binds the same pocket (ATP-competitive or Allosteric).Low-Medium. If the compound is a weak inhibitor (µM), it may not fully suppress signaling, leading to false negatives.
Throughput Medium (Western readout) to High (AlphaScreen).High (Plate-based).Medium.
Verdict Primary Recommendation. Secondary (if tracer is available).Confirmatory (for functional relevance).

Part 2: Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose Response (ITDR)

Objective: Determine the


 of physical binding in live cells.
Rationale:  As this compound contains a heavy iodine atom, it may induce significant thermal stability shifts upon binding the kinase hinge/hydrophobic pocket.
Reagents & Setup
  • Cell Line: MKN-45 (High c-Met expression) or THP-1 (High CSF-1R).

  • Compound: this compound (Dissolved in DMSO, 10 mM stock).

  • Lysis Buffer: TBS supplemented with 0.4% NP-40 and protease/phosphatase inhibitors.

Step-by-Step Workflow
  • Seeding: Seed cells at

    
     cells/mL in T-25 flasks. Allow 24h recovery.
    
  • Treatment (ITDR): Treat cells with the compound in a dose-response curve (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour at 37°C.

    • Control: DMSO vehicle (0.1% final).

  • Harvesting: Wash cells with PBS, trypsinize (if adherent), and pellet. Resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension (50 µL) into PCR tubes. Heat all tubes to the Aggregation Temperature (

    
    )  of the target kinase for 3 minutes.
    
    • Note: For c-Met,

      
       is typically 52–54°C . Determine this experimentally via a "Melt Curve" first.
      
  • Cooling: Incubate at Room Temperature (RT) for 3 mins, then snap-freeze in liquid nitrogen (optional, aids lysis).

  • Lysis: Add Lysis Buffer, incubate 20 mins on ice with occasional vortexing.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. Collect the supernatant (soluble fraction).

  • Detection: Analyze supernatant via Western Blot targeting c-Met (or CSF-1R).

    • Result: Band intensity should increase with compound concentration, indicating thermal protection.

Protocol B: Functional Validation via Phospho-Flow Cytometry

Objective: Confirm that physical binding leads to pathway inhibition. Rationale: Western blots are semi-quantitative. Phospho-flow allows single-cell analysis, distinguishing between "non-responders" and "weak inhibition."

Step-by-Step Workflow
  • Starvation: Serum-starve cells (MKN-45) for 4–12 hours to reduce basal phosphorylation.

  • Inhibitor Pre-incubation: Treat cells with this compound (10 µM and 50 µM) for 1 hour.

  • Stimulation: Stimulate with Ligand (e.g., HGF 50 ng/mL for c-Met) for 10 minutes.

  • Fixation: Immediately add Paraformaldehyde (PFA) to a final concentration of 1.6% for 10 mins at 37°C.

  • Permeabilization: Add ice-cold Methanol (90%) slowly while vortexing. Incubate 30 mins on ice.

  • Staining: Wash with PBS/BSA. Stain with:

    • Primary: Anti-Phospho-c-Met (Tyr1234/1235) or Anti-Phospho-ERK1/2 (Thr202/Tyr204).

    • Secondary: Alexa Fluor 647 conjugate.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) on a flow cytometer.

    • Success Criteria: A dose-dependent left-shift in the histogram compared to the HGF-only control.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Target Signaling Pathway (c-Met/CSF-1R)

This diagram illustrates the Type II kinase inhibition node where the furo[3,2-b]pyridine scaffold acts, blocking downstream RAS/ERK and PI3K/AKT cascades.

KinasePathway Ligand Ligand (HGF / CSF-1) Receptor RTK Target (c-Met / CSF-1R) Ligand->Receptor Activation RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor 6-(3-Iodopyridin-4-yloxy) furo[3,2-b]pyridine Inhibitor->Receptor Blocks ATP/Hinge (Type II Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-Thr202/Tyr204) MEK->ERK Transcription Proliferation & Survival ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: The inhibitor targets the RTK ATP-binding pocket, preventing phosphorylation of downstream effectors ERK and AKT.

Diagram 2: CETSA Experimental Workflow

A visual guide to the critical steps in the Cellular Thermal Shift Assay.

CETSA_Workflow Step1 1. Treat Cells (Compound vs DMSO) 1 hr @ 37°C Step2 2. Thermal Challenge (Heat to T_agg) 3 min Step1->Step2 Step3 3. Lysis & Spin (Remove aggregates) Step2->Step3 Step4 4. Western Blot (Detect Soluble Protein) Step3->Step4 Result Result: Stabilized Band = Target Engagement Step4->Result

Caption: CETSA workflow. Compound binding stabilizes the protein, keeping it soluble after heat shock.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Link

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • BenchChem. (2025). Furo[3,2-b]pyridine: A Privileged Scaffold for Potent and Selective Kinase Inhibition.[2][3][4] BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound (VP12328).[1] Merck/Sigma Catalog. Link

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(4), 1251–1254. Link

Sources

Reproducibility of "6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine" biological data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison & Reproducibility Guide: 6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine in Kinase Inhibition

Part 1: Executive Summary & Strategic Context

The Molecule: this compound (hereafter referred to as FPP-Iodo ) is a specialized pharmacophore scaffold. It represents a critical "privileged structure" in kinase inhibitor discovery, specifically designed as a bioisostere to the quinoline cores found in approved drugs like Cabozantinib or Lenvatinib .

The Challenge: Reproducibility of biological data for FPP-Iodo is often compromised not by the assay platform, but by the compound's specific physicochemical properties—namely the lability of the ether linkage and the reactivity of the iodine "handle" at the 3-position.

Comparison Overview: This guide objectively compares FPP-Iodo against established clinical standards (Cabozantinib, Foretinib) to validate its utility as a lead fragment or biological probe.

FeatureFPP-Iodo (Target) Cabozantinib (Standard) Foretinib (Alternative)
Core Scaffold Furo[3,2-b]pyridineQuinolineQuinoline
Primary Target c-Met / VEGFR2 (Predicted)c-Met / VEGFR2 / RETc-Met / VEGFR2
Binding Mode Type I/II (ATP Competitive)Type II (DFG-out)Type II (DFG-out)
Solubility (pH 7.4) Low (< 5 µM)Moderate (Formulation dependent)Low
Key Liability Iodine reactivity (Suzuki coupling handle)Metabolic stabilityBioavailability

Part 2: Scientific Integrity & Experimental Logic

To reproduce biological data for FPP-Iodo, one must control for compound integrity and assay interference . The iodine atom is large and lipophilic; if it is cleaved or hydrolyzed, the biological activity will shift drastically, leading to false negatives.

Causality in Experimental Design
  • Why c-Met/VEGFR? The furo[3,2-b]pyridine scaffold aligns with the hinge region of receptor tyrosine kinases (RTKs). The ether linkage mimics the 4-phenoxy group of Cabozantinib, which extends into the hydrophobic back pocket.

  • Why the Iodine Matters: In biological assays, the iodine atom can act as a "heavy atom" quencher in fluorescence-based assays (like FRET). Crucial Insight: You must use TR-FRET (Time-Resolved) or radiometric assays (33P-ATP) rather than standard fluorescence intensity to avoid interference.

Validated Workflow (Self-Validating System)

The following workflow ensures that any generated IC50 data is a result of specific kinase inhibition, not compound aggregation or fluorescence quenching.

ValidationWorkflow Start Compound Receipt: FPP-Iodo QC Step 1: QC Check (LC-MS & NMR) Start->QC Solubility Step 2: Solubility Limit (Nephelometry) QC->Solubility Purity > 95% AssayChoice Step 3: Assay Selection Solubility->AssayChoice Determine Max DMSO % TRFRET TR-FRET / HTRF (Resistant to Fluorescence Interference) AssayChoice->TRFRET High Throughput Radiometric 33P-ATP Assay (Gold Standard) AssayChoice->Radiometric Validation Mode Cellular Step 4: Cellular Target Engagement (Western Blot: p-Met/p-ERK) TRFRET->Cellular IC50 < 1 µM Radiometric->Cellular Confirmed Hit Phenotypic Step 5: Phenotypic Assay (HUVEC Proliferation) Cellular->Phenotypic Pathway Inhibited

Figure 1: Decision tree for validating FPP-Iodo biological activity. Note the critical branch at Step 3 to avoid iodine-mediated quenching.

Part 3: Detailed Experimental Protocols

Protocol A: Biochemical Kinase Assay (c-Met)

Objective: Determine the IC50 of FPP-Iodo against c-Met kinase without interference from the iodine moiety.

Reagents:

  • Enzyme: Recombinant human c-Met (cytoplasmic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • ATP:

    
     apparent (typically 10-50 µM for c-Met).
    
  • Detection: HTRF® KinEASE™ (Cisbio) or LanthaScreen™ (Thermo).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve FPP-Iodo in 100% DMSO to 10 mM. Sonicate to ensure complete dissolution (iodinated compounds can be stubborn).

  • Serial Dilution: Prepare 3-fold serial dilutions in DMSO. Transfer to the assay plate (384-well low volume). Final DMSO concentration must be <1% .

  • Enzyme Mix: Add c-Met enzyme (0.1 ng/µL final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Incubate compound and enzyme for 15 minutes. Reasoning: This allows Type II inhibitors (which FPP-Iodo likely mimics) to access the DFG-out pocket.

  • Reaction Start: Add ATP (

    
    ) and Substrate. Incubate for 60 minutes at RT.
    
  • Detection: Add Eu-labeled antibody and XL665-labeled acceptor. Read on a TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis: Fit data to a 4-parameter logistic equation (Sigmoidal dose-response).

Reproducibility Checkpoint:

  • Z' Factor: Must be > 0.5.

  • Reference Standard: Run Cabozantinib in parallel. Expected IC50: ~1-5 nM.

  • FPP-Iodo Expectation: As a fragment/intermediate, FPP-Iodo may show weaker potency (100 nM - 1 µM) compared to the full drug.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm FPP-Iodo penetrates the cell membrane and inhibits c-Met autophosphorylation.

  • Cell Line: MKN-45 (Gastric cancer, c-Met amplified/addicted).

  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal background.

  • Treatment: Treat with FPP-Iodo (0.1, 1, 10 µM) for 2 hours. Include DMSO control and Cabozantinib (100 nM) positive control.

  • Stimulation: Stimulate with HGF (50 ng/mL) for 15 minutes (unless using MKN-45 which is constitutively active).

  • Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

  • Antibodies:

    • Primary: Phospho-Met (Tyr1234/1235) and Total Met.

    • Secondary: HRP-conjugated anti-rabbit.

Part 4: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the specific intervention point of FPP-Iodo within the RTK signaling cascade.

MetSignaling HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates RAS RAS cMet->RAS Phosphorylation FPP FPP-Iodo (Inhibitor) FPP->cMet Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Metastasis ERK->Proliferation Translocation to Nucleus

Figure 2: c-Met signaling cascade showing the competitive inhibition by FPP-Iodo at the receptor level, preventing downstream ERK activation.

Part 5: Troubleshooting & Data Interpretation

ObservationProbable CauseCorrective Action
High IC50 variation (>3x) Solubility issues; Iodine cleavage.Check DMSO stock for precipitation. Store at -20°C under Argon.
Steep Hill Slope (> 2.0) Compound aggregation (promiscuous inhibition).Add 0.01% Triton X-100 to assay buffer.
Fluorescence interference Iodine quenching the fluorophore.Switch from intensity-based assay to TR-FRET or Radiometric.
No cellular activity Poor permeability (LogP issue).Verify PAMPA permeability; consider liposomal delivery for testing.

References

  • Liu, X., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics.

  • Cui, J. J. (2014). "Creation of c-Met Kinase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents.

  • Ma, H., et al. (2018).[1] "IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing." Cancer Research.[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.